Product packaging for Sodium mephenamate(Cat. No.:CAS No. 1804-47-3)

Sodium mephenamate

Cat. No.: B108430
CAS No.: 1804-47-3
M. Wt: 264.27 g/mol
InChI Key: QCHUFZIVUUAVIJ-UHFFFAOYSA-N
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Description

Sodium mephenamate, also known as this compound, is a useful research compound. Its molecular formula is C15H15NNaO2 and its molecular weight is 264.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NNaO2 B108430 Sodium mephenamate CAS No. 1804-47-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1804-47-3

Molecular Formula

C15H15NNaO2

Molecular Weight

264.27 g/mol

IUPAC Name

sodium;2-(2,3-dimethylanilino)benzoate

InChI

InChI=1S/C15H15NO2.Na/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18;/h3-9,16H,1-2H3,(H,17,18);

InChI Key

QCHUFZIVUUAVIJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)[O-])C.[Na+]

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C.[Na]

Other CAS No.

1804-47-3

Synonyms

Sodium N-(2,3-Dimethylphenyl)anthranilate;  Sodium N-(2,3-xylyl)Anthranilate; _x000B_Sodium Mefenamate;  Sodium Mephenamate; 

Origin of Product

United States

Synthetic Methodologies and Derivative Chemistry of Sodium Mefenamate

Synthesis of Sodium Mefenamate Salt Form

The conversion of mefenamic acid to its sodium salt is a key strategy to overcome the formulation and dissolution challenges associated with the parent drug's poor water solubility. nih.govresearchgate.net

Reaction Pathways and Process Optimization

The primary method for synthesizing sodium mefenamate involves the reaction of mefenamic acid with a sodium-containing base. A common and straightforward pathway is the reaction of mefenamic acid powder with an equimolar amount of sodium hydroxide (B78521) (NaOH) in an aqueous solution. nih.govresearchgate.net This acid-base neutralization reaction results in the formation of the sodium mefenamate salt, which can then be isolated, often through lyophilization (freeze-drying), to yield a powdered form. nih.govresearchgate.net

Optimization of this process involves several factors. The choice of solvent is critical; while water is commonly used, other solvents or solvent mixtures can be employed. google.com Temperature control during the reaction and subsequent isolation steps, such as evaporation, can influence the yield and purity of the final product. chalcogen.roresearchgate.net For instance, one method describes dissolving sodium hydroxide in distilled water at room temperature, followed by the gradual addition of mefenamic acid. The resulting solution is then concentrated using a rotary evaporator at a controlled temperature before being frozen and freeze-dried. chalcogen.roresearchgate.net

Another synthetic approach for the parent mefenamic acid involves the reaction of o-chlorobenzoic acid and 2,3-dimethylaniline (B142581) with sodium carbonate, using copper powder as a catalyst. google.com This method, while not directly producing the sodium salt, highlights the foundational chemistry involved in creating the mefenamic acid structure itself.

Salt Formation Mechanisms

The formation of sodium mefenamate is a classic acid-base reaction. Mefenamic acid, being a carboxylic acid, donates a proton (H+) from its carboxyl group (-COOH) to the hydroxide ion (OH-) from the sodium hydroxide. This results in the formation of the mefenamate anion (with a carboxylate group, -COO⁻) and a water molecule. The positively charged sodium ion (Na+) then electrostatically associates with the negatively charged mefenamate anion, forming the ionic salt, sodium mefenamate. chalcogen.roresearchgate.net

The successful formation of the salt can be confirmed through various analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is a key method, where the disappearance of the characteristic carboxylic acid C=O stretching band of mefenamic acid and the appearance of the carboxylate anion's asymmetric and symmetric stretching bands confirm salt formation. nih.govresearchgate.netijpsonline.com Differential Scanning Calorimetry (DSC) is also utilized, showing a different melting point for the sodium salt compared to the parent acid, indicating a change in the crystal lattice structure due to salt formation. nih.govresearchgate.net

Chemical Derivatization Strategies of Mefenamic Acid for Advanced Applications

To enhance the therapeutic properties of mefenamic acid, such as improving its bioavailability and reducing gastrointestinal side effects, various chemical derivatization strategies have been explored. researchgate.netijpsjournal.comnih.gov These strategies primarily focus on modifying the carboxylic acid group of the mefenamic acid molecule. derpharmachemica.com

Prodrug Design and Synthesis

Mutual prodrugs involve linking two different drugs together to form a single molecule. ijpsm.comipinnovative.com This strategy is designed to offer synergistic effects or to mitigate the side effects of one or both drugs. ijpsm.com A notable example is the synthesis of a mutual prodrug of mefenamic acid and paracetamol. nih.govptfarm.pl This was achieved through Steglich esterification, where mefenamic acid and paracetamol were reacted in dichloromethane (B109758) with N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). ptfarm.pl Another approach involves creating mutual prodrugs of mefenamic acid with fluoroquinolones, aiming to combine anti-inflammatory and antibacterial activities. ijpsm.comipinnovative.com

The formation of ester and amide derivatives is a common strategy to create prodrugs of mefenamic acid. ijpsjournal.comderpharmachemica.comtubitak.gov.tr This involves converting the carboxylic acid group into an ester or an amide, which can mask the acidity of the parent molecule. derpharmachemica.comtsijournals.com

Ester Prodrugs: Ester derivatives have been synthesized by reacting mefenamic acid with various alcohols. derpharmachemica.com One method involves first converting mefenamic acid to mefenamic acid chloride using thionyl chloride. derpharmachemica.com The resulting acid chloride is then reacted with an appropriate alcohol in the presence of a base to form the ester. derpharmachemica.com Studies have shown that these ester prodrugs can retain anti-inflammatory activity with reduced ulcerogenicity. derpharmachemica.com

Amide Prodrugs: Similarly, amide derivatives are synthesized by reacting mefenamic acid with amines. tsijournals.com A series of amide prodrugs have been created using different aliphatic and aromatic amines. tsijournals.com The synthesis often involves the activation of the carboxylic acid group, for example, by converting it to an acid chloride, followed by reaction with an amine. scispace.com Amide prodrugs with amino acids like glycine (B1666218) and tyrosine have also been developed, showing improved anti-inflammatory activity and a lower ulcer index compared to mefenamic acid. nih.gov

Mutual Prodrug Approaches

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds often utilizes mefenamic acid, the parent acid of sodium mefenamate, as a starting material. The carboxylic acid group of mefenamic acid is typically converted into a more reactive intermediate, which then undergoes cyclization reactions to form various heterocyclic systems.

Common strategies involve the initial conversion of mefenamic acid to intermediates like acid hydrazides or anhydrides. For instance, mefenamic acid can be reacted with hydrazine (B178648) hydrate, sometimes under microwave irradiation, to produce mefenamic acid hydrazide. iiste.org This hydrazide derivative serves as a versatile precursor. Condensation with various aromatic aldehydes yields Schiff bases, which can then be cyclized. iiste.org The reaction of these Schiff bases with mercaptoacetic acid is a known route to produce five-membered thiazolidinone rings. iiste.org

Other synthetic pathways have been developed to create a range of heterocyclic derivatives. These include the synthesis of azetidin-2-one, thiazolidin-4-one, and imidazolidin-4-one (B167674) rings from mefenamic acid-derived intermediates. medicopublication.com The general approach involves creating amic acid derivatives which act as precursors for these heterocyclic structures. medicopublication.com Furthermore, the synthesis of thiadiazol derivatives has been accomplished by first converting mefenamic acid to its anhydride, which then reacts with the appropriate amino-heterocycle. ajol.info This highlights a recurring theme where the carboxylic moiety of the parent acid is the primary site of reaction for building these complex cyclic structures. ajol.infojocpr.com

A summary of representative heterocyclic syntheses starting from mefenamic acid is provided below.

Starting MaterialKey Intermediate(s)Resulting Heterocycle(s)Reference(s)
Mefenamic AcidMefenamic acid hydrazide, Schiff basesThiazolidinone iiste.org
Mefenamic AcidAmic acid, Acid hydrazide, Schiff basesAzetidin-2-one, Thiazolidin-4-one, Imidazolidin-4-one medicopublication.com
Mefenamic AcidMefenamic acid anhydrideThiadiazol ajol.info
Mefenamic AcidChloroacetylated mefenamic acid, Hydrazine derivative, Schiff bases4-Thiazolidinone (B1220212) uobaghdad.edu.iq

Coordination Compound Synthesis

Coordination compounds of mefenamate are actively researched, often demonstrating modified physicochemical properties compared to the parent drug. mdpi.com The synthesis of these compounds typically involves the reaction of a mefenamate salt, such as sodium mefenamate, with various metal salts.

The formation of metal complexes with the mefenamato ligand (the deprotonated form of mefenamic acid) is a primary area of investigation. A common synthetic method involves the in-situ preparation of sodium mefenamate by dissolving mefenamic acid in an aqueous or aqueous-ethanolic solution of sodium hydroxide. mdpi.comiucr.org This sodium mefenamate solution is then heated and combined with an aqueous solution of a metal chloride or acetate (B1210297), leading to the formation and precipitation of the metal-mefenamato complex. mdpi.comiucr.org

Using this approach, a variety of transition metal complexes have been synthesized. Research has detailed the preparation of cobalt (II) and nickel (II) complexes. mdpi.com For example, reacting sodium mefenamate with cobalt(II) chloride and nickel(II) chloride under specific conditions yields polycrystalline powders of the respective metal complexes. mdpi.com The resulting structures can be complex; one study reported an unusual cobalt-mefenamate cluster containing nine crystallographically independent cobalt atoms, formed by reacting sodium mefenamate with cobalt(II) acetate. iucr.org

The mefenamate ligand typically coordinates with the metal ion through the oxygen atoms of its carboxylate group in various modes, including bridging bidentate coordination. iucr.org The resulting complexes can also incorporate other ligands, such as water, ethanol, or methanol (B129727) molecules, into their crystal structures. mdpi.comiucr.org

The table below summarizes the synthesis of several mefenamato metal complexes.

Mefenamato SourceMetal SaltResulting Complex ExampleReference(s)
Sodium Mefenamate (in situ)Cobalt(II) chloride[Co₂(mef)₄(EtOH)₂(H₂O)₄] mdpi.com
Sodium Mefenamate (in situ)Nickel(II) chloride[Ni(mef)₂(MeOH)₄]·2MeOH mdpi.com
Sodium Mefenamate (in situ)Cobalt(II) acetateNonanuclear Cobalt-Mefenamate Cluster iucr.org
Mefenamic AcidMn(II), Co(II), Ni(II), Cu(II), Zn(II) salts[Mn(mef)₂(H₂O)₂], [Zn(mef)₂], etc. tandfonline.com

Multicomponent Crystal Development

Crystal engineering offers a powerful strategy to modify the solid-state properties of pharmaceutical ingredients. One advanced approach is the development of multicomponent crystals, which include salts, cocrystals, and a hybrid form known as salt cocrystals. iucr.orgjrespharm.com These engineered solids can exhibit significantly different physicochemical properties, such as solubility and stability, compared to the parent components. iucr.org

Salt cocrystals are a unique class of multicomponent crystals composed of ionic components (a salt) and neutral compounds (a coformer) held together in a crystal lattice. iucr.org This approach has been successfully applied to sodium mefenamate to enhance its properties beyond what is achievable with simple salt formation or traditional cocrystallization. iucr.orgnih.gov

A notable example is the development of the sodium mefenamate-nicotinamide (SMN) system. nih.gov This research was motivated by the fact that while a neutral cocrystal of mefenamic acid and nicotinamide (B372718) exists, its aqueous solubility does not surpass that of sodium mefenamate itself. nih.govresearchgate.net By combining the salt form (sodium mefenamate) with the same coformer (nicotinamide), researchers were able to create new salt cocrystals with superior performance. iucr.org

The preparation of these SMN multicomponent crystals was achieved through methods like solvent drop grinding and slow evaporation from solution at different temperatures. nih.gov This work led to the discovery and characterization of two new hydrated forms of the sodium mefenamate-nicotinamide salt cocrystal: a hemihydrate (SMN-HH) and a monohydrate (SMN-MH). nih.gov

Structural and performance studies revealed that the water molecules are crucial for stabilizing the crystal lattice. iucr.org Both hydrated forms improved the solubility and dissolution rate compared to the starting sodium mefenamate, with the hemihydrate form (SMN-HH) showing superior performance. nih.gov Specifically, the SMN hemihydrate was found to increase the solubility of the starting sodium mefenamate by a factor of 1.5. iucr.org

The key findings of the sodium mefenamate-nicotinamide salt cocrystal study are summarized below.

SystemSynthetic Method(s)Identified Crystalline FormsKey FindingReference(s)
Sodium Mefenamate - Nicotinamide (SMN)Solvent Drop Grinding, Slow EvaporationHemihydrate (SMN-HH), Monohydrate (SMN-MH)Both forms improve solubility and dissolution of sodium mefenamate; the hemihydrate is superior and more stable at ambient conditions. iucr.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of Sodium Mefenamate and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the structural analysis of sodium mefenamate. These techniques provide detailed information about the molecular vibrations and are highly sensitive to changes in chemical bonding and crystalline structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation and Interaction Analysis

FTIR spectroscopy is instrumental in confirming the synthesis of sodium mefenamate from its parent compound, mefenamic acid, and in analyzing the intermolecular interactions that govern its solid-state structure.

The conversion of mefenamic acid to sodium mefenamate is unequivocally confirmed by distinct changes in the FTIR spectrum, primarily related to the carboxylic acid group. semanticscholar.orgresearchgate.netnih.govresearchgate.net In mefenamic acid, a characteristic strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is observed around 1650 cm⁻¹. semanticscholar.org Upon salt formation, this band disappears, and two new strong peaks emerge. semanticscholar.orgresearchgate.net These new bands are assigned to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate anion (COO⁻). researchgate.net

Studies have reported the appearance of these carboxylate bands at approximately 1610-1612 cm⁻¹ for the asymmetric stretch and 1373-1390 cm⁻¹ for the symmetric stretch in the FTIR spectrum of sodium mefenamate. semanticscholar.orgresearchgate.net The significant shift from the carboxylic acid C=O stretch to the carboxylate COO⁻ stretches provides definitive evidence of the deprotonation of the carboxylic acid and the formation of the sodium salt. researchgate.net

Table 1: Comparison of FTIR Spectral Data for Mefenamic Acid and Sodium Mefenamate

Vibrational Mode Mefenamic Acid (cm⁻¹) Sodium Mefenamate (cm⁻¹) Reference
C=O Stretch (Carboxylic Acid) ~1650 Disappeared semanticscholar.orgresearchgate.net
Asymmetric COO⁻ Stretch N/A ~1610-1612 semanticscholar.orgresearchgate.net
Symmetric COO⁻ Stretch N/A ~1373-1390 semanticscholar.orgresearchgate.net
N-H Bending ~1510 Present semanticscholar.org
C-O Stretch (Carboxylic Acid) ~1258 Modified semanticscholar.org

Hydrogen bonding plays a crucial role in the crystal lattice of both mefenamic acid and its salt form. In mefenamic acid, intramolecular hydrogen bonding occurs between the N-H group and the carbonyl oxygen of the carboxylic acid. uky.edu The formation of sodium mefenamate alters the hydrogen bonding network. While the intramolecular N-H···O=C bond is a defining feature of mefenamic acid polymorphs, in the solid state of sodium mefenamate, the primary interactions involve the carboxylate group and the sodium cation. plos.org

Salt Formation Confirmation

Raman Spectroscopy for Polymorph Discrimination

Polymorphism, the existence of a substance in multiple crystalline forms, is a critical aspect of pharmaceutical science. Raman spectroscopy is a powerful, non-destructive technique for identifying and distinguishing between polymorphs due to its sensitivity to subtle changes in the crystal lattice and molecular conformation. nanophoton.net

Research on the polymorphism of mefenamic acid has shown that its different forms (Form I, Form II, and Form III) can be effectively differentiated using Raman spectroscopy. researchgate.netnanophoton.netacs.orgresearchgate.net The key differences are often observed in the low-frequency (phonon) region, which is directly related to the crystal lattice vibrations, as well as in the regions corresponding to N-H bending and other skeletal modes. researchgate.netacs.org For instance, the N-H bending modes for mefenamic acid polymorphs I and II show distinct bands in both Raman and IR spectra. researchgate.netacs.org

While extensive Raman data exists for mefenamic acid polymorphs, specific studies on the polymorphic forms of sodium mefenamate and their discrimination by Raman spectroscopy are not as prevalent in the existing literature. However, the principles of using Raman spectroscopy to distinguish polymorphs would apply. Any variations in the crystal packing of sodium mefenamate would lead to different lattice vibrations, resulting in unique Raman spectra in the low-wavenumber region, which could serve as fingerprints for each polymorph. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the sodium mefenamate molecule.

Solution-State NMR (e.g., ¹H-NMR, ¹³C-NMR) for Structural Elucidation

Solution-state NMR is crucial for confirming the molecular structure of sodium mefenamate and its derivatives. The spectra provide information on the number and types of protons and carbons, their connectivity, and their chemical environments.

The ¹H-NMR spectrum of mefenamic acid in a solvent like DMSO-d₆ shows characteristic signals for the aromatic protons, the methyl protons, the N-H proton, and the carboxylic acid proton. nih.govwindows.net The aromatic protons typically appear as a complex pattern of multiplets in the range of 6.6 to 7.9 ppm. The two methyl groups on the dimethylphenyl ring appear as sharp singlets around 2.1 and 2.3 ppm. The N-H proton signal is usually a broad singlet, and the highly deshielded carboxylic acid proton appears as a singlet at a high chemical shift, often above 12 ppm. nih.gov

Upon formation of sodium mefenamate and dissolution in a suitable solvent (e.g., DMSO-d₆ or D₂O), the most significant change in the ¹H-NMR spectrum is the disappearance of the acidic proton signal from the carboxylic acid group. The chemical shifts of the other protons, particularly those on the benzoic acid ring, may experience slight shifts due to the change in the electronic environment upon deprotonation.

The ¹³C-NMR spectrum provides complementary information. For mefenamic acid, the spectrum shows distinct signals for the carboxyl carbon, the aromatic carbons, and the methyl carbons. acs.orgwindows.net Solid-state ¹³C NMR has been used to differentiate between polymorphs of mefenamic acid, with notable differences in the chemical shifts of the carbons in the dimethylphenyl group. acs.org In solution-state ¹³C-NMR of sodium mefenamate, the carboxyl carbon signal would be expected to show a significant shift compared to the parent acid, reflecting the change from a carboxylic acid to a carboxylate.

While detailed, assigned NMR data for sodium mefenamate in solution is not as widely published as for its parent acid, the expected spectral features can be confidently predicted based on the known spectra of mefenamic acid and the chemical principles of salt formation.

Table 2: Predicted ¹H-NMR Spectral Data for Sodium Mefenamate in Solution

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons 6.5 - 8.0 Multiplets
N-H Proton Broad singlet Singlet (broad)
Methyl Protons (2 x CH₃) ~2.1, ~2.3 Singlets
Carboxylic Acid Proton Absent N/A

Table 3: Predicted ¹³C-NMR Spectral Data for Sodium Mefenamate in Solution

Carbon Type Predicted Chemical Shift (δ, ppm)
Carboxylate Carbon (COO⁻) ~170 - 180
Aromatic Carbons ~110 - 150
Methyl Carbons (2 x CH₃) ~15 - 25

Table 4: Compound Names Mentioned in the Article

Compound Name
Sodium Mefenamate
Mefenamic Acid
Sodium Hydroxide (B78521)
Potassium Mefenamate
Calcium Mefenamate
Mefenamic Acid Form I
Mefenamic Acid Form II
Mefenamic Acid Form III
DMSO-d₆

Solid-State NMR (MAS NMR) for Conformational Analysis

Solid-state Nuclear Magnetic Resonance (NMR), particularly with Magic Angle Spinning (MAS), is a powerful technique for analyzing the conformational properties of molecules like mefenamic acid, the parent acid of sodium mephenamate, in the solid state. rsc.org Studies on mefenamic acid have demonstrated that its conformation can be significantly influenced by its chemical environment.

Research utilizing MAS NMR has shown that the presence of an external matrix, such as silica (B1680970) aerogels, can alter the equilibrium between different conformers of mefenamic acid. mdpi.comnih.gov For instance, one study observed a shift in the conformer ratio from 75% to 25% in the absence of the aerogel to 22% to 78% in its presence, highlighting the impact of intermolecular interactions on the drug's solid-state structure. mdpi.comnih.govdntb.gov.ua

The conformation of the mefenamic acid molecule is primarily described by two dihedral angles: one defining the rotation of the benzene (B151609) rings (τ1[C2-N-C3-C7]) and the other showing the orientation of the carboxyl group (τ2[O=C1-C13-C6]). mdpi.com Different polymorphic forms of mefenamic acid exhibit distinct conformations stabilized by intramolecular hydrogen bonds. mdpi.com High-resolution MAS (HRMAS) NMR spectroscopy has also been employed to investigate the intermolecular interactions between mefenamic acid and polymers in supersaturated solutions, revealing that both hydrophobic and hydrophilic interactions contribute to stabilization. nih.gov

Table 1: Conformational Ratio of Mefenamic Acid in Different Environments

Environment Conformer Ratio Reference
Absence of Silica Aerogel 75% to 25% mdpi.com, nih.gov, dntb.gov.ua
Presence of Silica Aerogel 22% to 78% mdpi.com, nih.gov, dntb.gov.ua

Nuclear Overhauser Effect (NOE) and Relaxation-Relaxation Correlation Spectroscopy (RRCOSY)

The Nuclear Overhauser Effect (NOE) is a key NMR technique that provides information about the spatial proximity of atoms, making it invaluable for conformational analysis in solution. nih.gov NOE studies, specifically 2D NOESY (Nuclear Overhauser Effect Spectroscopy), have been instrumental in determining the conformational preferences of mefenamic acid in various solvents. mdpi.com

Research has shown that the conformational fractions of mefenamic acid change depending on the medium. mdpi.com For example, the preferred conformers in dimethyl sulfoxide-d6 (DMSO-d6) are different from those in a mixed solvent of supercritical carbon dioxide and DMSO-d6. mdpi.com These studies also underscore the importance of accounting for "hidden" conformers, which may not be directly observed but are crucial for accurately calculating the populations of different conformational states. mdpi.com The cross-relaxation rates derived from NOE data allow for the calculation of internuclear distances, providing detailed structural insights. mdpi.com

Relaxation-Relaxation Correlation Spectroscopy (RRCOSY), often used in conjunction with other NMR techniques, aids in estimating the relative amounts of a substance within a complex mixture, such as mefenamic acid within an aerogel's pores. mdpi.comnih.govdntb.gov.ua The integral intensities in 2D RRCOSY spectra can reflect changes in the chemical environment. mdpi.com

Table 2: Cross-Relaxation Rates for Mefenamic Acid in DMSO-d6

Atom Groups Cross-Relaxation Rate (s⁻¹) Reference
H9/10-H11/12 (1.57 ± 0.02) × 10⁻² mdpi.com
OH-H6 (1.28 ± 0.09) × 10⁻² mdpi.com
H6-H11/12 (3.34 ± 0.02) × 10⁻² mdpi.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of this compound, valued for its simplicity, speed, and cost-effectiveness. researchgate.net

Quantitative Analysis Method Development (e.g., p-chloranilic acid, N-bromosuccinamide, MBTH methods)

Several methods have been developed for the quantitative determination of mefenamic acid and its sodium salt. One such method involves the formation of a charge-transfer complex between mefenamic acid as an n-electron donor and p-chloranil (chloranil) as a π-acceptor. researchgate.net This reaction produces a violet-colored chromogen that can be measured spectrophotometrically. researchgate.net The method demonstrates good linearity in the concentration range of 10–60 μg/mL. researchgate.net

Another approach utilizes N-bromosuccinimide (NBS) as an analytical reagent. researchgate.netnih.gov In some indirect methods, the drug is reacted with a known excess of NBS, and the unreacted NBS is then determined by reacting it with another reagent like p-phenylenediamine (B122844) to produce a colored product. researchgate.net

A method based on the formation of Prussian blue has also been developed. analis.com.myanalis.com.my This involves the reaction of mefenamic acid with potassium ferricyanide (B76249) and ferric chloride in an acidic medium, with the resulting complex being measured at 715 nm. analis.com.myanalis.com.my This method showed linearity in the range of 3.0-14.0 mg/L. analis.com.myanalis.com.my

Table 3: Comparison of Quantitative UV-Vis Spectrophotometric Methods for Mefenamic Acid

Method Reagents Wavelength (nm) Linear Range Reference
Charge-Transfer Complex p-Chloranil 540 10–60 μg/mL researchgate.net
Prussian Blue Formation Potassium Ferricyanide, Ferric Chloride 715 3.0–14.0 mg/L analis.com.my, analis.com.my

Wavelength Maxima Determination

The wavelength of maximum absorbance (λmax) for this compound is dependent on the solvent used. In water, a λmax of 288 nm has been reported. ijpsr.info When dissolved in a solution of hydrochloric acid in methanol (B129727) (1 in 1000), the λmax is observed at 280 nm. oaskpublishers.com Other studies have found a λmax of 285 nm. researchgate.netpnrjournal.com After derivatization, the λmax can shift significantly; for instance, after derivatization with ethyl chloroformate, the λmax was observed at 350 nm. turkjps.org In 0.1N sodium hydroxide, mefenamic acid exhibits three absorbance maxima at 219 nm, 284 nm, and 336 nm. ijpsonline.com

Table 4: Wavelength Maxima (λmax) of Mefenamic Acid in Various Solvents

Solvent λmax (nm) Reference
Water 288 ijpsr.info
Hydrochloric Acid in Methanol (1:1000) 280 oaskpublishers.com
0.1N Sodium Hydroxide 219, 284, 336 ijpsonline.com
Methanol (after derivatization) 350 turkjps.org
Various aqueous buffers 285 researchgate.net

Chromatographic Techniques

Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures, including pharmaceutical formulations and biological samples.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust and reliable technique for the determination of mefenamic acid. nih.govnih.govtrdizin.gov.tr Due to the low volatility of mefenamic acid, a derivatization step is typically required. One common derivatizing agent is ethyl chloroformate (ECF). nih.gov

In a typical GC-FID method, the derivatized analyte is separated on a capillary column, such as a DB-1 column. nih.gov The oven temperature is programmed to ensure efficient separation. For example, an initial temperature of 150°C held for 3 minutes, followed by a ramp of 20°C/min up to 280°C, which is then held for 5 minutes, has been used successfully. nih.gov The flame ionization detector is highly sensitive to organic compounds containing carbon atoms. slideshare.net This method has proven to be linear over a concentration range of 2-10 μg/mL, with a limit of detection around 0.4 μg/mL for mefenamic acid. turkjps.orgnih.gov

Table 5: GC-FID Method Parameters for Mefenamic Acid Analysis

Parameter Value Reference
Derivatizing Agent Ethyl Chloroformate nih.gov
Column DB-1 (30 m x 0.32 mm id) nih.gov
Initial Column Temperature 150°C (hold 3 min) nih.gov
Temperature Ramp 20°C/min to 280°C (hold 5 min) nih.gov
Nitrogen Flow Rate 2.5 mL/min nih.gov
Linear Range 2-10 μg/mL nih.gov
Limit of Detection (LOD) 0.4 μg/mL nih.gov, turkjps.org
Limit of Quantification (LOQ) 1.2 µg/mL turkjps.org
Derivatization Techniques for Volatility Enhancement (e.g., Ethyl Chloroformate)

Gas chromatography (GC) is a powerful analytical technique, but its application to non-volatile and thermally labile compounds like acidic drugs requires a derivatization step to enhance volatility. turkjps.org For non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid, derivatization with ethyl chloroformate (ECF) has proven to be a simple, rapid, and reliable method for analysis by GC with flame ionization detection (GC-FID). turkjps.orgturkjps.org

The process involves converting the acidic drug into a more volatile ester derivative. turkjps.org This derivatization makes the analyte suitable for GC separation and elution from the column. turkjps.org An optimized method using ECF derivatization has been successfully applied to the analysis of metabolites, including a wide range of organic acids and amino acids, in biological matrices like serum and urine, demonstrating its robustness for complex samples. nih.govresearchgate.netnih.govcore.ac.uk The derivatization reaction with ECF is efficient and proceeds readily in an aqueous phase, which is advantageous for biological sample preparation. nih.gov

For the GC analysis of mefenamic acid derivatized with ECF, specific chromatographic conditions have been established. A common setup utilizes a DB-1 column (30 m x 0.32 mm i.d.). turkjps.orgturkjps.org Optimized temperature programming is crucial for achieving good peak shape and separation. turkjps.orgturkjps.org A typical temperature program involves an initial column temperature of 150°C held for 3 minutes, followed by a ramp of 20°C/min up to 280°C, with a final hold time of 5 minutes. turkjps.orgturkjps.org The total run time for such an analysis is approximately 13.2 minutes, with a nitrogen carrier gas flow rate of 2.5 mL/min. turkjps.orgturkjps.org The validated method shows good linearity and repeatability, making it suitable for quantitative analysis in various sample types. turkjps.org

High-Performance Liquid Chromatography (HPLC) for Purity and Kinetic Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of drug substances and for monitoring the progress of chemical reactions in kinetic studies. For NSAIDs, various HPLC methods are employed for their simultaneous determination in pharmaceutical preparations and biological fluids. turkjps.org These methods are valued for their high resolution and efficiency. turkjps.org

In the context of this compound and related compounds, HPLC is used to separate the parent drug from impurities, degradation products, or other components in a mixture. For instance, HPLC separation has been utilized prior to electrothermal vaporization/inductively coupled plasma-atomic emission spectrometry (ETV/ICP-AES) for the determination of rare earth impurities. researchgate.net While specific kinetic studies on this compound using HPLC are not extensively detailed in the provided context, the technique's general application for monitoring the thermal inactivation of enzymes demonstrates its utility in kinetic analysis. stuba.sk The principles of such analyses would involve monitoring the decrease in the peak area of a reactant or the increase in the peak area of a product over time.

Thermal Analysis Methods

Thermal analysis techniques are critical for characterizing the solid-state properties of pharmaceutical compounds, including salts like this compound. They provide information on thermal stability, phase transitions, and composition. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions and Salt Characterization

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to investigate the thermal behavior of drug substances, such as melting, crystallization, and solid-solid phase transitions. nih.gov

The salt formation of mefenamic acid into this compound can be confirmed using DSC. nih.gov Studies on mefenamic acid (MA) itself show complex polymorphic behavior. The stable Form I of MA typically displays two endothermic peaks: the first corresponds to the transition of Form I to the metastable Form II, and the second is the melting of Form II at around 230°C. actapharmsci.com The temperature of the first transition can be affected by experimental conditions like the heating rate. actapharmsci.comgre.ac.uk

For mefenamate salts, DSC provides key information for characterization. The DSC curve of sodium mefenamate (NaMF) shows a distinct thermal profile compared to the parent acid. In one study, the DSC thermogram of NaMF showed a single, sharp endothermic peak, which is characteristic of the melting of a crystalline substance. semanticscholar.org Another investigation into a sodium mefenamate-nicotinamide salt cocrystal also utilized DSC to characterize the new solid phases. researchgate.net The thermal behavior of various bivalent metal mefenamates has also been studied, showing that DSC, in conjunction with thermogravimetric analysis (TGA), can provide information on their composition, including hydration state. researchgate.net

Table 1: DSC Thermal Events for Mefenamic Acid and its Sodium Salt

Compound/FormThermal EventPeak Temperature (°C)Reference
Mefenamic Acid (Form I)Transition (Form I → II)170 - 184 actapharmsci.comconicet.gov.ar
Mefenamic Acid (Form II)Melting226.56 - 238 actapharmsci.comconicet.gov.ar
Mefenamic Acid (Form II)Melting~230 actapharmsci.com
Potassium Mefenamate (KMF)Decomposition194.6 semanticscholar.org
Sodium Mefenamate (NaMF)Melting/DecompositionNot specified semanticscholar.org

Note: The exact temperatures can vary based on experimental conditions such as heating rate.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing valuable information about its thermal stability and decomposition pathways. nih.govnih.gov

For mefenamate compounds, TGA is used to determine the temperature ranges of decomposition and to identify the nature of evolved gaseous products, often by coupling the TGA instrument to an infrared spectrometer (TGA-FTIR). researchgate.netresearchgate.net The thermal decomposition of mefenamate complexes typically occurs in several stages, which may include the elimination of water molecules (dehydration), the loss of neutral ligands, and the decomposition of the N-phenylanthranilate anion. researchgate.net

Studies on bivalent metal mefenamates, including manganese, iron, cobalt, nickel, copper, and zinc salts, have shown that their thermal stability and decomposition pathways are dependent on the specific metal ion. researchgate.net The TGA and DTA curves for these compounds provide detailed information on their composition (anhydrous vs. hydrated) and thermal decomposition steps. researchgate.net For example, the analysis of hydrated mefenamate salts of cobalt, nickel, and zinc showed initial mass loss corresponding to dehydration, followed by further decomposition at higher temperatures. researchgate.net The final residue after decomposition in an air atmosphere is typically the corresponding metal oxide. researchgate.net

Table 2: Thermoanalytical Data for Metal Mefenamates

CompoundTemperature Range (°C)Mass Loss (%)Decomposition StepReference
Co(mef)₂·2H₂O50-1406.20 (calc. 6.13)Dehydration researchgate.net
Ni(mef)₂·0.5H₂O60-1401.50 (calc. 1.59)Dehydration researchgate.net
Zn(mef)₂·H₂O60-1403.10 (calc. 3.20)Dehydration researchgate.net

Note: 'mef' refers to the mefenamate ligand.

X-ray Diffraction Analysis

X-ray diffraction is a primary technique for the solid-state characterization of crystalline materials, providing fundamental information about the crystal structure.

Powder X-ray Diffractometry (PXRD) for Solid Form Characterization

Powder X-ray Diffractometry (PXRD) is a non-destructive analytical technique used to identify crystalline phases and to obtain information on the unit cell dimensions of a powdered sample. wikipedia.org It is an indispensable tool for characterizing different solid forms of a drug, such as polymorphs, salts, and cocrystals. nih.gov

The PXRD pattern is a fingerprint of a crystalline solid. Mefenamic acid is known to exist in different polymorphic forms, with Form I and Form II being the most studied. These forms can be distinguished by their characteristic PXRD peaks. researchgate.net For example, Form I of mefenamic acid has a characteristic peak at a 2θ angle of approximately 7°, while Form II has a characteristic peak around 18°. actapharmsci.com

When mefenamic acid is converted to its sodium salt, the crystal structure changes, resulting in a new and distinct PXRD pattern. The diffractogram of sodium mefenamate shows crystalline peaks that are different from those of the parent mefenamic acid, confirming the formation of a new solid phase. semanticscholar.org Similarly, the formation of new multicomponent crystals, such as a sodium mefenamate-nicotinamide salt cocrystal, is confirmed by the appearance of unique diffraction peaks not present in the spectra of the individual components. nih.gov The PXRD data for various bivalent metal mefenamates have also been used to assess their crystallinity. researchgate.net

Table 3: Characteristic PXRD Peaks for Mefenamic Acid Forms

Crystalline FormCharacteristic Diffraction Peaks (2θ)Reference(s)
Mefenamic Acid (Form I)6.3°, 7°, 21.4°, 26.2° actapharmsci.comsemanticscholar.orgresearchgate.net
Mefenamic Acid (Form II)11.73°, 17.86°, 18°, 24.73°, 25.49° actapharmsci.comresearchgate.net

Single Crystal X-ray Diffraction for Crystal Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. This method provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a pharmaceutical solid.

In the study of this compound derivatives, SC-XRD has been successfully employed to elucidate the structure of novel multicomponent crystals. For instance, a salt cocrystal of this compound and nicotinamide (B372718), specifically the monohydrate form (SMN-MH), was analyzed using a single-crystal X-ray diffractometer. nih.gov The successful isolation and analysis of these single crystals allowed for a detailed structural characterization. nih.gov This type of analysis is fundamental in crystal engineering, where the goal is to design materials with specific, improved properties. The insights gained from the crystal structure, such as the hydrogen bonding network and slip planes, can help explain observed improvements in mechanical properties. kipmi.or.id

The crystallographic data obtained from SC-XRD is typically presented in a detailed table, outlining key parameters of the crystal structure.

Table 1: Representative Crystallographic Data Parameters from SC-XRD Analysis This table is a representation of typical data obtained from SC-XRD analysis and is for illustrative purposes.

Parameter Description
Crystal System The symmetry system of the crystal (e.g., triclinic, monoclinic).
Space Group The specific symmetry group of the crystal.
a, b, c (Å) The lengths of the unit cell axes.
α, β, γ (°) The angles between the unit cell axes.
Volume (ų) The volume of the unit cell.
Z The number of formula units per unit cell.
Calculated Density (g/cm³) The theoretical density of the crystal.

| R-factor (%) | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Microscopy Techniques

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. nih.gov By scanning the sample with a focused beam of electrons, it generates signals that reveal detailed information about surface morphology, texture, and particle shape. nih.gov This analysis is vital in pharmaceutical sciences for characterizing active pharmaceutical ingredients (APIs) and excipients, as the morphology of particles can significantly influence bulk properties such as flowability, compressibility, and dissolution rate.

The sodium salt of mefenamic acid has been characterized using SEM. semanticscholar.org Studies comparing the morphology of mefenamic acid with its salts show distinct differences. For example, the parent mefenamic acid often appears as large, irregular plate-like or needle-shaped crystals, whereas the prepared this compound can exhibit different crystalline habits. Theoretical 3D models and experimental data for this compound have been established through various characterization techniques, including SEM. researchgate.net The change in morphology upon salt formation is a key factor in improving the physicochemical properties of the drug substance.

Table 2: Morphological Characteristics Observed by SEM This table summarizes typical morphological findings for comparative purposes.

Compound Observed Morphology Implication
Mefenamic Acid Large, irregular plate-like or acicular (needle-shaped) crystals. actapharmsci.com Can lead to poor flow and compaction properties.

| This compound | Crystalline particles with altered habit from the parent acid. semanticscholar.org | Improved morphology can contribute to better handling and formulation properties. |

Hot-Stage Microscopy (HSM) is a thermo-analytical technique that combines a polarized light microscope with a precision heating stage to visually observe the physical changes in a substance as a function of temperature. nih.govuad.ac.id This method allows for the real-time observation of thermal events such as melting, desolvation, polymorphism, and decomposition, providing critical information that complements data from other thermal analysis techniques like Differential Scanning Calorimetry (DSC). nih.gov

Table 3: Thermal Events for this compound Observed by HSM and DSC

Technique Observed Event Temperature (°C) Interpretation
HSM Melting ~268 semanticscholar.orgresearchgate.net Visual confirmation of the solid-to-liquid phase transition.
DSC Endothermic Peak 257.1 semanticscholar.org Corresponds to the melting of the crystalline structure.

| DSC | Endothermic Peak | 156.2 semanticscholar.org | Attributed to the evaporation of residual water. |

Scanning Electron Microscopy (SEM) for Morphological Analysis

Particle Size Analysis (e.g., Sieve Analysis)

Particle size distribution is a critical physical characteristic of pharmaceutical powders, influencing a wide range of properties including content uniformity, flowability, and dissolution rates. mt.comyoutube.com Sieve analysis is a traditional and widely used method for determining the particle size distribution of granular materials. mt.com The method involves passing a weighed sample through a stack of sieves with progressively smaller mesh openings, typically with mechanical shaking, and then weighing the amount of material retained on each sieve. researchgate.net

The results of sieve analysis are often presented as the weight percentage of particles retained on each sieve, from which the cumulative percentage of particles passing through can be calculated. This data provides a particle size distribution curve for the material. While specific sieve analysis data for this compound is not detailed in the provided context, the improvement in flow properties upon salt formation suggests a modification of particle characteristics. For example, this compound powder was found to have an angle of repose of 31.6°, a significant improvement over the 48.2° for the parent mefenamic acid powder, indicating good flow properties for the salt form. researchgate.net This improvement is directly linked to factors like particle size and morphology.

Table 4: Illustrative Example of Sieve Analysis Data for a Pharmaceutical Powder This table is a representative example of how sieve analysis results are documented and is for illustrative purposes.

Sieve No. (Mesh) Sieve Opening (µm) Weight Retained (g) Weight Retained (%) Cumulative % Passing
40 425 5.0 5.0 95.0
60 250 15.0 15.0 80.0
80 180 25.0 25.0 55.0
100 150 20.0 20.0 35.0
120 125 15.0 15.0 20.0
Pan - 20.0 20.0 0.0

| Total | | 100.0 | 100.0 | |

Computational and Theoretical Chemistry Studies of Sodium Mefenamate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations can predict molecular geometries, energies, and various spectroscopic characteristics.

Conformational Analysis

The mefenamate molecule possesses significant conformational flexibility, primarily due to the rotation of the dimethylphenyl group around the C(aryl)-N bond. nih.gov Understanding the molecule's preferred shapes, or conformations, is crucial as they can influence its physical properties and biological activity.

Potential Energy Surface (PES) Scans: Relaxed potential energy surface scans are a common computational technique used to explore the conformational landscape of a molecule. q-chem.com For mefenamic acid, PES scans reveal the energy changes associated with the rotation around the N1–C8 bond (connecting the two aromatic rings). nih.gov Studies have shown that the energy profile for a full 360° rotation can be complex, with abrupt energy changes indicating transitions between stable and unstable conformations. nih.gov The specific shape of the energy profile is highly dependent on the computational method used. nih.gov Quantum chemical calculations have identified multiple stable conformers. nih.gov In some environments, an equilibrium between two primary conformers is observed, with their relative populations being temperature-dependent. nih.gov Analysis has shown that in the crystalline phase, the mefenamic acid molecule often exists in a non-equilibrium conformation, influenced by intermolecular forces and crystal packing effects. nih.gov

GIAO Calculations: While specific Gauge-Including Atomic Orbital (GIAO) calculation data for sodium mephenamate is not prevalent in the provided search results, GIAO is a standard method used to predict NMR chemical shifts. This method is essential for validating theoretical structures against experimental NMR data. rsc.orgnih.gov For instance, NOESY NMR analysis has been used to determine the relative populations and internuclear distances of different mefenamic acid conformers in solution. uc.pt

Electronic Structure and Bonding Analysis

The electronic structure dictates the chemical reactivity and properties of the molecule. Analyses like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are used to understand bonding and charge distribution.

Theoretical 3D models of mefenamic acid and this compound have been generated to study their structures. researchgate.net In mefenamic acid, a strong intramolecular hydrogen bond can form between the N-H group proton and the carbonyl oxygen (N–H···O=C). nih.gov Rotation around the central C-N bond can break this bond and lead to the formation of a weaker H-bond with the hydroxyl oxygen. nih.gov The distribution of electrons, described by Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is key to its electronic properties. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results for validation.

Theoretical IR Spectra: Theoretical calculations of the infrared (IR) spectra for mefenamic acid and its metal complexes, including this compound, have been performed. researchgate.netresearchgate.net In mefenamic acid, the C=O stretching of the carboxylic acid group is a principal vibrational mode. researchgate.net Upon formation of this compound, the characteristic band for the carboxylic acid's C=O stretching disappears and is replaced by two new bands corresponding to the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate anion group. researchgate.net This change confirms the substitution of the acidic hydrogen atom by sodium. researchgate.net These theoretical predictions are in good agreement with experimental FTIR data. researchgate.netresearchgate.netnih.gov

NMR Chemical Shifts: Predicting NMR chemical shifts is a powerful way to validate computed molecular structures. nih.gov While detailed computational studies on the NMR shifts of this compound itself are not widely available, studies on related systems demonstrate the methodology. rsc.orgnih.gov Experimental solid-state ¹³C NMR spectra show distinct chemical shifts for the different polymorphic forms of mefenamic acid, particularly for the carbons in the dimethylphenyl group. nih.gov Such experimental data serves as a benchmark for theoretical predictions.

Intermolecular Interactions

Hydrogen Bonding and π–π Stacking: In the crystal structures of mefenamic acid's polymorphs, molecules form centrosymmetric dimers through two O–H···O hydrogen bonds between their carboxylic acid groups. nih.gov These dimers are a fundamental building block. nih.gov In addition to these strong hydrogen bonds, stacking interactions between the benzoic acid fragments of adjacent molecules are also present. nih.gov Molecular dynamics simulations have highlighted the importance of the intermolecular hydrogen bond between the oxygen of a carboxyl group and the hydrogen of another (O1MA•••H13MA) during the pre-nucleation events in the crystallization of mefenamic acid. ijcea.org Weaker interactions, such as those between solvent molecules and the crystal surfaces, also play a role in crystal growth and morphology. uitm.edu.my

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques to simulate and predict how molecules behave and interact. Docking is a specific method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein).

Ligand-Protein Binding Interactions

Molecular docking studies are crucial for understanding how this compound interacts with its biological targets, most notably the cyclooxygenase (COX) enzymes. These studies provide insights into the binding modes and affinities that govern its activity. eprajournals.com

Cyclooxygenase-2 (COX-2) Enzyme: Mefenamic acid is known to inhibit COX enzymes. eprajournals.com Molecular docking simulations have been extensively used to study its interaction with both COX-1 and COX-2. sciensage.info The Protein Data Bank (PDB) contains crystal structures of human COX-2 in complex with mefenamic acid, such as 5IKR . researchgate.netrcsb.org

PDB ID: 5IKR: The crystal structure of mefenamic acid bound to human COX-2 (PDB ID: 5IKR) reveals that the inhibitor binds within the cyclooxygenase channel. rcsb.org The carboxylate group of the mefenamate molecule is positioned to form key interactions with amino acid residues at the top of the channel, specifically Tyr-385 and Ser-530 . rcsb.org Docking studies using this PDB entry have been performed to compare the binding of mefenamic acid with other potential inhibitors. eprajournals.comresearchgate.net The binding energy of mefenamic acid to the 5IKR receptor has been calculated in silico to be approximately -8.6 kcal/mol. eprajournals.com

PDB ID: 4PH9: This PDB entry has also been utilized in molecular docking investigations of mefenamic acid and its derivatives to evaluate their binding interactions with the COX-2 enzyme. nih.govresearchgate.netbiocrick.com These studies aim to understand the structural basis for inhibition and to design new derivatives with potentially improved properties. nih.govresearchgate.net

PDB ID: 3M11: The protein structure with PDB ID 3M11 has been used as a receptor in molecular docking studies to test the binding of mefenamic acid composites, particularly in the context of cancer-related protein interactions. researchgate.net

The table below summarizes key interacting residues identified in docking studies.

PDB IDTarget EnzymeKey Interacting Residues with Mefenamate/DerivativesReference
5IKR Human COX-2Tyr-385, Ser-530 rcsb.org
4PH9 Human COX-2Not explicitly listed in provided abstracts nih.govresearchgate.net
3M11 Cancer-related proteinNot explicitly listed in provided abstracts researchgate.net

These computational approaches are instrumental in rational drug design, providing a molecular-level understanding that complements experimental findings. nih.gov

Active Site Analysis and Binding Energy Prediction

Computational docking studies are pivotal in elucidating the binding interactions of mefenamic acid within the active sites of its primary targets, the cyclooxygenase (COX) enzymes. Mefenamic acid is known to inhibit both COX-1 and COX-2 isoforms. drugbank.com Molecular docking simulations predict the preferred orientation of the ligand within the protein's binding pocket and calculate its binding affinity, often expressed as a binding energy score (in kcal/mol) and an inhibition constant (Ki). nih.govresearchgate.net

Analysis of the crystal structure of mefenamic acid bound to human COX-2 (PDB ID: 5IKR) reveals key interactions. The carboxylate group of the fenamate is positioned to interact with critical amino acid residues such as Tyr-385 and Ser-530 at the apex of the COX channel. innovareacademics.innih.gov Specifically, the two oxygen atoms of the carboxylic group can function as hydrogen bond acceptors. innovareacademics.in Further docking studies on COX-1 (PDB code: 3KK6) have shown that the dimethyl phenyl group of mefenamic acid analogues can insert into a hydrophobic pocket formed by residues like Ile523 and Tyr385. samipubco.com

Binding energy predictions quantify the stability of the ligand-protein complex. For instance, a molecular docking study calculated the binding energy (ΔG) and inhibition constant (Ki) for mefenamic acid with human serum albumin as -5.47 kcal/mol and 98.59 μM, respectively. researchgate.net In another study focusing on COX-2, mefenamic acid showed a docking score of -8.90 kcal/mol and a predicted inhibition constant of 0.3 μM. innovareacademics.inresearchgate.net These values serve as a benchmark for comparing the potency of newly designed analogues.

Target ProteinPDB CodeBinding Energy / Docking Score (kcal/mol)Inhibition Constant (Ki)Key Interacting ResiduesSource
Human Serum Albumin1E78-5.4798.59 µMNot Specified researchgate.net
Human Cyclooxygenase-2 (COX-2)5IKR-8.900.3 µMSer530, Tyr385 innovareacademics.ininnovareacademics.inresearchgate.net
Human Cyclooxygenase-1 (COX-1)3KK6Not SpecifiedNot SpecifiedIle523, Tyr385, Ile345, Leu534, Met113, Tyr348, Ser530 samipubco.com

Structural Optimization for Binding Affinity

Computational chemistry facilitates the rational design of novel mefenamic acid analogues with potentially enhanced binding affinity and improved pharmacological profiles. nih.gov By modifying the core structure of mefenamic acid, researchers aim to optimize interactions with the target enzyme. One common strategy involves a hybridization approach, such as incorporating a thiazolidinone ring into the mefenamic acid scaffold. samipubco.com

These structural modifications are guided by molecular modeling, which predicts how changes will affect binding. For example, in a series of novel mefenamic acid compounds featuring a 4-thiazolidinone (B1220212) moiety, docking studies revealed that most of the synthesized ligands had a greater binding free energy for COX-1 than the parent mefenamic acid. samipubco.com Another approach involved substituting the dimethyl-substituted phenyl ring with carborane clusters to increase size and hydrophobicity, leading to analogues with altered biological activity profiles. acs.org The synthesis of 1,3,4-oxadiazole (B1194373) derivatives of mefenamic acid is another example of structural optimization, where the resulting compounds were evaluated via molecular docking against COX enzymes to identify candidates with high binding potential. bibliotekanauki.pl Theoretical 3D structures for mefenamic acid and its sodium salt have been determined using quantum chemical approaches, providing a foundational model for these optimization efforts. researchgate.net

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are essential for understanding how a compound's chemical structure correlates with its biological activity. For mefenamic acid and its derivatives, these studies help to identify the chemical features crucial for its anti-inflammatory effects.

Quantitative Structure-Activity Relationships (QSAR) Methodologies

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. samipubco.com This is achieved by correlating physicochemical parameters and molecular descriptors with activity data. For derivatives of mefenamic acid, QSAR investigations have been employed to predict anti-inflammatory and analgesic effects. samipubco.com

In one study, a QSAR model for a series of thiazolidinone-containing mefenamic acid derivatives was developed to find a correlation between their anti-inflammatory effects and various molecular descriptors. samipubco.com Another study on fenamic acid analogs, including mefenamic acid, showed that both the uncoupling activity in mitochondria and the anti-inflammatory activity depend on the hydrophobic and electronic effects of substituents. acs.org The resulting QSAR equations highlighted a strong similarity in the physicochemical mechanisms for these two biological effects. acs.org

Activity TypeCorrelated Parameters/DescriptorsKey FindingSource
Uncoupling Activity (Fenamic Acids)π (hydrophobicity), ΔlogKA (electronic effect)log 1/Ci = 0.78π + 0.36 ΔlogKA + 4.32 acs.org
Anti-inflammatory Activity (Fenamic Acids)π (hydrophobicity), ΔlogKA (electronic effect)log BAi = 0.39π + 0.37 ΔlogKA + 1.55 acs.org
Analgesic/Anti-inflammatory (Thiazolidinone Derivatives)Physiochemical parameters and molecular descriptorsA link was established between structure and activity to aid in the design of new molecules. samipubco.com

Pharmacophore Identification and Analysis

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For mefenamic acid, pharmacophore models are typically derived from its complex with the COX-2 enzyme. innovareacademics.ininnovareacademics.inresearchgate.net

Based on the interaction between mefenamic acid and COX-2, a common pharmacophore model consists of three key features: one aromatic ring (representing a hydrophobic region) and two hydrogen bond acceptors. innovareacademics.ininnovareacademics.inresearchgate.net The hydrogen bond acceptors correspond to the oxygen atoms of the carboxylic acid group, which interact with residues Ser530 and Tyr385 in the COX-2 active site. innovareacademics.in Such pharmacophore models are validated and then used for virtual screening of compound databases to identify new potential COX-2 inhibitors that fit the required structural features. innovareacademics.inresearchgate.netresearchgate.net In one validation, a pharmacophore model generated from the mefenamic acid-COX-2 complex yielded a high Güner-Henry (GH) score of 0.78, indicating its quality and reliability for screening. innovareacademics.inresearchgate.net

Substituent Effects on Biological Activity

The nature and position of substituents on the mefenamic acid scaffold significantly influence its biological activity. SAR studies have shown that modifications to either the anthranilic acid part or the N-aryl ring can lead to compounds with altered potency and selectivity. sciepub.com

For a series of novel 4-thiazolidinone derivatives, the anti-inflammatory effect was found to be connected to the type of substituent on the thiazolidinone ring. samipubco.com For instance, a 4-chlorophenyl group led to higher activity, which was attributed to its hydrophobic binding capabilities. samipubco.com The study also noted that electron-accepting groups like fluoro (F), chloro (Cl), and nitro (NO2) were preferable to an electron-donating methyl group. samipubco.com In another study of fenamic acid analogs, both hydrophobic and electronic effects of substituents were shown to be critical for anti-inflammatory activity. acs.org The replacement of the carboxylic acid group of mefenamic acid with an N-arylhydrazone moiety was found to produce potent analgesic compounds, though with weaker anti-inflammatory effects compared to the parent drug. sciepub.com

Theoretical Pharmacokinetic and Biotransformation Modeling

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process often referred to as theoretical pharmacokinetic modeling. unar.ac.idf1000research.com For mefenamic acid, these models help to forecast its metabolic fate and drug-like properties. unar.ac.idscialert.net

Molecular modeling analyses have been used to study the metabolism of mefenamic acid. scialert.net The primary metabolic pathway involves the cytochrome P450 enzyme CYP2C9, which hydroxylates one of the methyl groups to form 3'-hydroxymethylmefenamic acid. drugbank.comscialert.net This metabolite can be further oxidized to 3'-carboxymefenamic acid. drugbank.comscialert.net In silico studies have also identified other oxidative metabolites, such as 4'-hydroxy-MFA and 5-hydroxy-MFA, which can be further oxidized to reactive quinoneimine intermediates. acs.org

Theoretical calculations of properties like solvation energy and dipole moment help predict the water solubility and excretability of the drug and its metabolites. It was found that the metabolites of mefenamic acid generally have higher solvation energies than the parent drug, suggesting they are more readily excreted in urine. scialert.net In silico ADME predictions, often based on rules like Lipinski's Rule of Five, are used to assess the drug-likeness of mefenamic acid derivatives, predicting properties like intestinal absorption. nih.govbibliotekanauki.plunar.ac.id

CompoundCalculated Solvation Energy (kcal/mol)Calculated Dipole Moment (Debye)Metabolizing Enzyme (Predicted/Identified)Source
Mefenamic Acid (MFA)-12.264.75CYP2C9, CYP2C19, CYP1A2, CYP3A4 scialert.netacs.org
MFA-Glu (Glucuronide)-23.424.18UGT scialert.netresearchgate.net
3'-hydroxymethylmefenamic acid (3'HMMFA)-16.555.22CYP2C9 scialert.net
3'-carboxymefenamic acid (3'CMFA)-21.789.32Not Specified scialert.net
3'HMMFA-Glu-27.765.69Not Specified scialert.net
3'CMFA-Glu-32.446.82Not Specified scialert.net

Physiologically-Based Pharmacokinetic (PBPK) Modeling

Physiologically-based pharmacokinetic (PBPK) modeling is a computational method used to predict the absorption, distribution, metabolism, and excretion of a drug in the body. For mefenamic acid (MFA), the active component of this compound, PBPK models have been instrumental in understanding its metabolic pathways and potential for drug-drug interactions (DDIs).

The development of PBPK models for mefenamic acid often employs a "top-down" approach. nih.govmdpi.com This methodology involves constructing the model using known clinical pharmacokinetic data and refining it to accurately simulate observed plasma concentration-time profiles.

A typical PBPK model for mefenamic acid is developed using software like Simcyp® or GastroPlus™. nih.govmdpi.commedipol.edu.tr The process begins by defining the drug's physicochemical properties, such as molecular weight, pKa, and LogP. mdpi.com A full or minimal PBPK distribution model with a first-order absorption model is commonly used. nih.govmdpi.com Key parameters like the volume of distribution at steady-state (Vss), absorption rate constant (Ka), and oral clearance (CLpo) are then optimized by fitting the model to clinical data from studies administering a specific dose, such as 500 mg of mefenamic acid. nih.govmdpi.com

Validation of the developed model is a critical step. The model's predictive performance is verified by comparing its simulations against clinical DDI studies. For instance, a mefenamic acid PBPK model was verified by its ability to accurately predict the interaction with dapagliflozin, a known substrate of the UGT enzymes that mefenamic acid inhibits. nih.gov The model's predictions are considered acceptable if they fall within standard bioequivalence criteria, typically 80-125% of the observed clinical data. mdpi.com

Table 1: Key Parameters for a Mefenamic Acid PBPK Model

Parameter Description Value/Method Source
Model Type Distribution and Absorption Model Full PBPK distribution, first-order oral absorption mdpi.com
Vss Volume of Distribution at Steady-State Predicted by Simcyp® using Method 1 mdpi.com
CLpo Oral Clearance 21.32 L/h (observed from single 500 mg dose) mdpi.com
Ka Absorption Rate Constant Determined by fitting clinical data nih.gov

| Development Approach | Modeling Strategy | Top-down approach | nih.govmdpi.com |

Mefenamic acid is primarily metabolized via glucuronidation, a process catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes. PBPK models are crucial for predicting the interactions with specific UGT isozymes. In vitro studies have identified UGT1A9 and UGT2B7 as the key isozymes involved in the metabolism of mefenamic acid. nih.govnih.gov

Kinetic studies using human kidney cortical microsomes and recombinant UGT enzymes have elucidated the nature of these interactions. For mefenamic acid, Michaelis-Menten kinetics were observed with human kidney cortical microsomes, yielding an apparent Michaelis constant (Km) of 23 µM. nih.gov When interacting with recombinant UGT1A9, mefenamic acid exhibits negative cooperativity. nih.gov It also acts as a potent inhibitor of UGT2B7.

Table 2: In Vitro UGT Inhibition Parameters for Mefenamic Acid

UGT Isozyme Interaction Type Kinetic Parameter Value Source
UGT1A9 Inhibition In vitro Ki 0.11 µM nih.gov
UGT2B7 Inhibition In vitro Ki 0.15 µM nih.gov

| UGT2B7 | Inhibition | IC50 vs. Flurbiprofen Glucuronidation | 2.0 µM (R-glucuronide) / 1.7 µM (S-glucuronide) | |

The mechanistic basis for drug-drug interactions involving mefenamic acid is primarily its role as an inhibitor of UGT enzymes, particularly UGT1A9 and UGT2B7. nih.govmdpi.com By inhibiting these enzymes, mefenamic acid can decrease the clearance and increase the plasma concentrations of other drugs (object drugs) that are substrates for the same enzymes. nih.gov

PBPK modeling is a powerful tool to quantify the potential for these DDIs. For example, a verified PBPK model was used to predict the effect of mefenamic acid on ertugliflozin, a substrate of UGT1A9 and UGT2B7. nih.govnih.gov The model predicted that co-administration of mefenamic acid would result in a 1.51-fold increase in the area under the plasma concentration-time curve (AUC) of ertugliflozin. nih.gov This prediction provides a quantitative and mechanistic understanding of the DDI, moving beyond simple observation to a model-based explanation of enzyme inhibition. nih.gov The inhibition of cyclooxygenase (COX) enzymes by mefenamic acid also forms the basis for pharmacodynamic interactions with other NSAIDs and antihypertensive agents. medscape.comwikipedia.org

Prediction of In Vitro Metabolism (e.g., UGT Isozyme Interactions)

In Silico ADME Prediction

In silico methods are widely used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound from its chemical structure. ljmu.ac.uk These predictions help to identify potential liabilities and optimize molecular properties.

For mefenamic acid, various computational tools have been used to forecast its ADME profile. The ADMET predictor module of GastroPlus™ has been used to determine parameters like solubility and effective permeability. medipol.edu.tr Other platforms, such as Molsoft L.L.C., have been used to assess drug-likeness based on Lipinski's rule of five and predict oral bioavailability. unar.ac.id A study utilizing this software predicted a drug-likeness model score of 0.29 for mefenamic acid, indicating favorable properties for an oral formulation. unar.ac.id These computational approaches provide a rapid and cost-effective means of evaluating the pharmacokinetic potential of a molecule. ljmu.ac.uk

Table 3: Selected In Silico ADME Predictions for Mefenamic Acid

ADME Parameter Prediction Tool/Method Predicted Value/Outcome Source
Drug-Likeliness Molsoft L.L.C. Model score: 0.29 unar.ac.id
Oral Bioavailability Molsoft L.L.C. Adheres to Lipinski's rule of five unar.ac.id
Solubility GastroPlus™ (ADMET predictor) Used as input for absorption simulation medipol.edu.tr

| Permeability | GastroPlus™ (ADMET predictor) | Used as input for absorption simulation | medipol.edu.tr |

Computational Analysis of Chromatographic Retention

Computational methods are also applied to understand and predict the behavior of compounds in analytical systems like high-performance liquid chromatography (HPLC).

Quantitative Structure-Retention Relationship (QSRR) analysis is a computational technique that correlates the chromatographic retention time of a compound with its molecular descriptors. researchgate.netnih.gov QSRR models are developed to predict retention behavior, which can aid in method development and provide insights into the interactions between an analyte and the chromatographic stationary and mobile phases. nih.gov

For mefenamic acid and other NSAIDs, QSRR studies have been conducted to model their retention on various HPLC stationary phases. conicet.gov.arsci-hub.se In one such study using an immobilized artificial membrane (IAM) as the stationary phase, a QSRR model was developed for a set of acidic drugs, including mefenamic acid. conicet.gov.ar The model revealed that the retention (represented by the chromatographic capacity factor, log k') is primarily governed by hydrophobicity, with electronic effects related to polarizability playing a secondary role. conicet.gov.ar These models typically use multiple linear regression (MLR) or more advanced machine learning algorithms to establish the relationship between calculated molecular descriptors and the observed retention data. researchgate.net

Table 4: Example QSRR Data for Mefenamic Acid

Chromatographic System Retention Parameter Measured Value Key Influencing Descriptors Source
Immobilized Artificial Membrane (IAM) HPLC log k'(IAM) 2.46 Hydrophobicity, Polarizability conicet.gov.ar

| Immobilized HSA HPLC | logKb | 4.54 | Bonding network, Electronegativity | sci-hub.se |

Molecular Interactions in Chromatographic Phases

The separation and analysis of this compound using chromatographic techniques are fundamentally governed by the molecular interactions between the analyte and the components of the chromatographic system, namely the stationary phase and the mobile phase. Computational and theoretical chemistry studies provide valuable insights into the nature and strength of these interactions, which dictate the retention behavior and separation efficiency. In reversed-phase liquid chromatography (RPLC), the most common technique for analyzing acidic drugs like mefenamic acid, the primary retention mechanism involves hydrophobic interactions. rsc.org

Theoretical models and computational analyses are employed to simulate the chromatographic process at a molecular level. These studies often calculate the interaction energy between the analyte and a model of the stationary phase. oup.com The predominant forces in RPLC are van der Waals forces (hydrophobic interactions), which occur between the non-polar regions of the mefenamate molecule and the non-polar stationary phase, typically composed of alkyl-bonded silica (B1680970) (e.g., C8 or C18). rsc.orgajrconline.orgjapsonline.com The organic modifiers, such as acetonitrile (B52724) or methanol (B129727), present in the mobile phase compete with the analyte for interaction sites on the stationary phase. rsc.org

The ionization state of mefenamic acid, which is controlled by the pH of the mobile phase, is a critical factor. The carboxylic acid group of mefenamate can be protonated (neutral) or deprotonated (anionic), significantly altering its polarity and, therefore, its interaction with the stationary phase. Computational models can predict how changes in pH affect retention by calculating the interaction energies for both the molecular and ionized forms of the drug. oup.com

Beyond standard RPLC, specialized stationary phases can introduce more specific molecular interactions. In studies using molecularly imprinted polymers (MIPs), hydrogen bonding was identified as a key interaction for molecular recognition, allowing for the selective separation of mefenamic acid from other structurally similar compounds. oup.com In this context, the template molecule used to create the MIP forms specific hydrogen bonds with the polymer, creating recognition sites. oup.com The retention of mefenamic acid on such a phase is a result of a combination of these specific hydrogen bonds and more general hydrophilic interactions. oup.com

Furthermore, research on the interaction of mefenamic acid with copolymers like Eudragit® EPO has shown the importance of both ionic and hydrophobic interactions. acs.org The solubilizing effect, which is closely related to partitioning behavior in chromatography, was attributed to interactions between the anionic carboxylate group of mefenamate and the cationic dimethylaminoethyl groups of the polymer, as well as hydrophobic interactions. acs.org

The following tables summarize experimental chromatographic data, which are the macroscopic manifestation of these underlying molecular interactions, and the types of interactions observed in different systems.

Table 1: Examples of Mefenamic Acid Retention in Different HPLC Systems

Stationary PhaseMobile PhaseRetention Time (min)Reference
NUCLEODUR® 100-5 C18ecAcetonitrile : Deionized water with 1% acetic acid (gradient)7.683 journalofbabylon.com
HiQ Sil C-8Acetonitrile : Water (80:20), pH 3.0 with glacial acetic acid3.133 ajrconline.org
Cyano column (10-microns)Water-acetonitrile-methanol-17 M acetic acid (69:15:15:1)Not specified, but separated from internal standard nih.gov
Ketoprofen-MIPNaH2PO4 buffer – acetonitrile (3:2, v/v)5.04 oup.com
Reverse phase C8Buffer : Acetonitrile + THF (55:45 v/v), pH 5.018.253 japsonline.com

Table 2: Summary of Molecular Interactions in Various Chromatographic Phases

Chromatographic Phase TypePrimary Molecular Interaction(s) with MefenamateReference
Reversed-Phase (C8, C18)Hydrophobic (van der Waals) interactions rsc.org
Molecularly Imprinted Polymer (MIP)Hydrogen bonding, Hydrophilic interactions oup.com
Methacrylate Copolymer (in solution)Ionic interactions, Hydrophobic interactions acs.org

Molecular and Cellular Mechanistic Investigations of Mefenamic Acid in Vitro Emphasis

Enzymatic Inhibition Studies

The interaction of mefenamic acid with several key enzyme systems has been a subject of detailed investigation to elucidate its pharmacological profile. These studies primarily focus on enzymes involved in inflammation and metabolic processes.

Mefenamic acid is well-established as an inhibitor of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation and pain. Like many traditional NSAIDs, it exhibits non-selective inhibition of both COX-1 and COX-2 isoforms. nih.gov In vitro assays using human enzymes have quantified this inhibitory activity. Mefenamic acid demonstrates potent inhibition of COX-1 with a reported half-maximal inhibitory concentration (IC₅₀) of 40 nM. ajol.info Its inhibitory effect on COX-2 is less potent, with a reported IC₅₀ value of 3 µM. ajol.info Another study reported an IC₅₀ value of 1.98 ± 0.02 μM against the COX-2 isozyme. tandfonline.com This dual inhibition underlies its primary anti-inflammatory and analgesic effects. nih.gov

Table 1: Cyclooxygenase (COX) Inhibition by Mefenamic Acid

Enzyme IsoformReported IC₅₀ Value
Human COX-140 nM ajol.info
Human COX-23 µM ajol.info
COX-21.98 ± 0.02 μM tandfonline.com

The effect of mefenamic acid on lipoxygenase (LOX) enzymes, which catalyze the production of inflammatory leukotrienes from arachidonic acid, has yielded varied results in scientific literature. One study using a highly sensitive chemiluminescence method identified mefenamic acid as having a moderate inhibitory profile against soybean 15-lipoxygenase (15-LOX), with an IC₅₀ value reported to be in the range of 24.8 ± 0.24 to 39.62 ± 0.27 µM. nih.govresearchgate.net Conversely, other research has indicated that mefenamic acid itself does not exhibit an inhibitory effect against soybean lipoxygenase. tandfonline.comresearchgate.netnih.gov These studies found that while the parent compound was inactive, certain metal complexes of mefenamic acid, such as a manganese(II) complex, demonstrated significant LOX inhibition. tandfonline.comresearchgate.netnih.gov Furthermore, research into derivatives of mefenamic acid has shown them to possess weak inhibitory potential against 15-LOX.

Investigations into the effect of mefenamic acid on glycosidase enzymes have revealed nuanced interactions.

Regarding β-glucuronidase , an enzyme implicated in the inflammatory process, mefenamic acid has been shown to be inhibitory at concentrations between 50-250 µM in assays measuring its release from polymorphonuclear leukocytes. nih.gov However, other studies have reported that mefenamic acid does not exert any direct inhibitory effect on the enzyme, although some of its metal complexes, specifically those with Cobalt(II) and Nickel(II), do show significant inhibition. researchgate.nettandfonline.com

For α-glucosidase , an intestinal enzyme involved in carbohydrate digestion, direct inhibitory studies on mefenamic acid are not prominent. unich.it However, extensive research has been conducted on its derivatives. Numerous studies have synthesized and evaluated 1,3,4-oxadiazole (B1194373), isatin-based Schiff base, and other derivatives of mefenamic acid, finding them to be potent inhibitors of α-glucosidase, often significantly more so than the standard drug acarbose. unich.itresearchgate.netresearchgate.net These findings suggest that the mefenamic acid scaffold is a promising base for designing new α-glucosidase inhibitors. researchgate.netresearchgate.net

Lipoxygenase (LOX) Inhibition Assays

Ion Channel Modulation Studies

Mefenamic acid and other fenamates are known to modulate the activity of various ion channels, which contributes to their complex pharmacological profile beyond COX inhibition.

Mefenamic acid has been identified as a modulator of the sodium-activated potassium channel Slo2.1 (also known as KCNT2 or Slick). nih.govtandfonline.com Research on human Slo2.1 channels heterologously expressed in Xenopus oocytes shows that mefenamic acid acts as a low-potency, partial agonist. nih.gov It is part of a group of fenamates that activate Slo2.1 channels, with a reported half-maximal effective concentration (EC₅₀) of 2-(2,3-dimethylanilino)benzoic acid (mefenamic acid) being studied alongside other fenamates with EC₅₀ values ranging from 80 μM to 2.1 mM. nih.gov

The effect of fenamates on Slo2.1 is characterized as biphasic, featuring an initial, rapid activation of the channel followed by a slower phase of current inhibition. nih.gov This suggests a complex interaction with at least two distinct binding sites: an externally accessible site for channel activation and a cytoplasmically accessible site within the pore that mediates inhibition. nih.gov This modulation of Slo2.1 channels is independent of COX inhibition. nih.gov

Mefenamic acid has been characterized as a modulator of several Transient Receptor Potential (TRP) channels. Notably, it has been identified as a selective and potent blocker of the TRPM3 channel. In comparative studies using Ca²⁺ imaging in heterologous expression systems, mefenamic acid was shown to selectively inhibit TRPM3-mediated calcium entry, while other fenamates non-selectively blocked a range of TRP channels including TRPM3, TRPV4, TRPC6, and TRPM2. This selectivity was further validated in insulin-secreting cells, which endogenously express TRPM3, where mefenamic acid inhibited TRPM3-dependent Ca²⁺ entry and subsequent insulin (B600854) secretion stimulated by pregnenolone (B344588) sulphate. These findings highlight mefenamic acid as the most selective fenamate for interfering with TRPM3 function.

Slo2.1 Channel Activation and Inhibition Mechanisms

Cellular Pathway Modulation (In Vitro Models)

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms through which sodium mephenamate and its active form, mefenamic acid, exert their effects. These investigations have revealed a multi-faceted interaction with key cellular pathways, extending beyond its well-known anti-inflammatory properties.

The primary and most well-characterized mechanism of action for mefenamic acid is its role as a potent inhibitor of prostaglandin (B15479496) synthesis in vitro. fda.gov This action is central to its anti-inflammatory, analgesic, and antipyretic properties. fda.gov The effect is achieved through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. fda.govgoogleapis.com These enzymes are critical for the metabolism of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. fda.gov By blocking COX-1 and COX-2, mefenamic acid effectively curtails the production of prostaglandins, thereby mitigating inflammatory responses at a cellular level. fda.govptfarm.pl While this inhibition of prostaglandin synthesis is a cornerstone of its activity, research suggests its full range of effects may not be exclusively due to this pathway.

Beyond its impact on cyclooxygenase enzymes, mefenamic acid has been identified as a selective and effective inhibitor of the NLRP3 inflammasome. nih.govnih.gov The NLRP3 inflammasome is a multi-protein complex in immune cells, such as macrophages, that plays a crucial role in the inflammatory response by processing the pro-inflammatory cytokine interleukin-1β (IL-1β). nih.govpromega.com

Significantly, this inhibitory action on the NLRP3 inflammasome is independent of the COX enzymes. nih.govnih.gov Research has demonstrated that fenamates, including mefenamic acid, inhibit the NLRP3 inflammasome by blocking volume-regulated anion channels (VRAC) in the plasma membrane of macrophages. nih.govnih.gov This mechanism prevents the downstream activation of caspase-1 and the subsequent processing and release of active IL-1β. promega.com In vitro studies using primary mouse bone marrow-derived macrophages showed that fenamates could inhibit IL-1β release triggered by NLRP3 activators like monosodium urate. nih.gov This discovery positions mefenamic acid as a modulator of inflammatory pathways distinct from prostaglandin synthesis.

In vitro research, particularly in the context of oncology, has revealed that mefenamic acid can induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govijper.org This effect is mediated through the activation of specific cellular pathways, most notably involving caspases.

Studies on human liver cancer cells (Huh-7 and Chang cell lines) demonstrated that treatment with mefenamic acid led to morphological changes characteristic of apoptosis. nih.gov This was accompanied by a significant increase in the activity of caspase-3, an executioner caspase that plays a central role in apoptosis. nih.gov The activation of caspase-3 resulted in the cleavage of its substrates, such as poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov The critical role of this pathway was confirmed when a caspase-3 inhibitor was shown to block the cleavage of PARP-1 and protect the cells from mefenamic acid-induced apoptosis. nih.gov

Further investigations using human breast cancer cells (MCF-7) expanded on these findings, showing that mefenamic acid activates both the intrinsic and extrinsic apoptotic pathways. ijper.org In these cells, mefenamic acid significantly increased the activity of initiator caspases-8 and -9, in addition to the executioner caspase-3. ijper.org This was associated with the upregulation of the pro-apoptotic proteins p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. ijper.org

Table 1: In Vitro Apoptotic Effects of Mefenamic Acid on Cancer Cell Lines
Cell LineKey FindingsAffected Pathway ComponentsReference
Human Liver Cancer (Huh-7, Chang)Induced apoptotic morphological changes; increased sub-G1 cell population.Caspase-3 (activated), PARP-1 (cleaved) nih.gov
Human Breast Cancer (MCF-7)Induced apoptotic cell death; inhibited cell migration.Caspase-3, -8, -9 (activated); p53, Bax (upregulated); Bcl-2 (downregulated) ijper.org

Apoptosis Induction Mechanisms (e.g., Caspase-3 Pathway)

DNA Interaction Studies

In vitro studies have indicated that mefenamic acid possesses protective capabilities against certain forms of DNA damage. researchgate.net Research focused on its radioprotective effects has shown that mefenamic acid can shield human lymphocytes from genotoxicity induced by ionizing radiation. researchgate.net

In one study, cultured human whole blood lymphocytes were pre-treated with various concentrations of mefenamic acid before being exposed to ionizing radiation. researchgate.net The results showed that mefenamic acid provided a significant degree of protection against the genetic damage caused by the radiation. researchgate.net It is suggested that this protective effect may be linked to its anti-inflammatory properties, specifically the inhibition of COX-2 and the subsequent decrease in the secretion of inflammatory cytokines, as the inflammation process itself can contribute to DNA damage. researchgate.net

Table 2: In Vitro Radioprotective Effect of Mefenamic Acid on Human Lymphocytes
Treatment GroupObservationReference
Control (No MEF, No IR)Baseline level of genetic damage. researchgate.net
Ionizing Radiation (IR) OnlySignificant increase in induced genetic damage. researchgate.net
MEF (5-100 µM) + IRConcentration-dependent protection against IR-induced genetic damage. researchgate.net

Advanced Material and Formulation Science of Sodium Mefenamate Conceptual Research

Solubility Enhancement Strategies

Mefenamic acid, the parent compound of sodium mephenamate, is classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, which is characterized by high permeability but low aqueous solubility. jrespharm.comijpsonline.comsemanticscholar.org This low solubility can limit its dissolution rate, a critical factor for absorption. jrespharm.com Various strategies are being investigated to overcome this limitation, focusing on modifying the solid-state properties of the compound.

The formation of a salt is a primary and effective strategy to improve the dissolution rate of poorly soluble acidic or basic drugs. semanticscholar.org For mefenamic acid, conversion to its sodium salt, this compound, drastically enhances its dissolution characteristics. ijpsonline.comnih.gov Studies directly comparing the dissolution of mefenamic acid (MA) with its sodium (Na-MA) and potassium (K-MA) salts demonstrate a significant improvement. In a phosphate (B84403) buffer at pH 7.4, both sodium and potassium mephenamate showed rapid dissolution, with over 80% of the drug dissolved within just 5 minutes. semanticscholar.org In contrast, less than 30% of the native mefenamic acid powder dissolved under the same conditions. semanticscholar.org

This marked increase in dissolution is attributed to the high water solubility of the ionizable salt forms in the buffer medium. semanticscholar.org Similarly, another study confirmed that tablets formulated with this compound exhibited a much higher dissolution rate and extent compared to tablets made with mefenamic acid in various media, including water and a pH 7.4 phosphate buffer. nih.govresearchgate.net The solubility of this compound in water has been reported as greater than 5 g/100 mL, a substantial increase from mefenamic acid's solubility of 0.008 g/100 mL at 37°C and pH 7.1. nih.gov The salt formation method has been shown to enhance the solubility of mefenamic acid in various solvents by a factor of 1.2 to 2.2. chalcogen.ro While both sodium and potassium salts significantly improve dissolution, this compound was found to be more stable than the potassium salt in an accelerated stability test, making it a preferred candidate for formulation development. ijpsonline.comijpsonline.com

Comparative Dissolution of Mefenamic Acid vs. its Sodium Salt
CompoundDissolution MediumTime (minutes)Cumulative Drug Dissolved (%)Reference
Mefenamic Acid (Powder)Phosphate Buffer (pH 7.4)> 5< 30% semanticscholar.org
This compound (Powder)Phosphate Buffer (pH 7.4)5> 80% semanticscholar.org

Cocrystal engineering is a technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) by combining them with a neutral coformer molecule in a crystalline lattice. researchgate.net While many studies focus on creating cocrystals of the parent mefenamic acid with coformers like nicotinamide (B372718) or ascorbic acid to enhance dissolution, a novel approach involves creating a salt cocrystal of this compound itself. researchgate.netnih.govkipmi.or.id

A study reported the development of a new multicomponent crystal of this compound with nicotinamide (NA). nih.gov This research produced two new salt cocrystal hydrates: a hemihydrate (SMN-HH) and a monohydrate (SMN-MH). nih.gov Both of these new forms were found to improve the solubility and intrinsic dissolution of standard this compound (SM), with the hemihydrate form demonstrating superior performance. nih.gov This finding is significant because while a previously reported cocrystal of mefenamic acid and nicotinamide increased the solubility of the parent acid, it did not surpass the solubility of this compound. nih.gov The development of a this compound-nicotinamide salt cocrystal combines the benefits of both salt formation and cocrystallization, offering a promising avenue for further enhancing the compound's dissolution properties. nih.gov

Performance of Mefenamic Acid Derivatives
Compound FormKey AdvantageReference
Mefenamic Acid (MA) - Nicotinamide (NA) CocrystalIncreases solubility compared to pure MA. nih.gov
This compound (SM)Higher solubility than the MA-NA cocrystal. nih.gov
This compound - Nicotinamide Hemihydrate (SMN-HH) Salt CocrystalImproves solubility and intrinsic dissolution compared to SM. nih.gov

Nanocrystallization involves reducing the particle size of a drug to the nanometer scale, typically between 10 and 1000 nm. google.commit.edu This reduction dramatically increases the surface area-to-volume ratio of the particles, which, according to the Noyes-Whitney equation, can lead to a significant increase in dissolution velocity. mit.edunih.gov This technique is particularly beneficial for BCS Class II drugs like mefenamic acid. researchgate.net

One industrially feasible approach combines media milling with spray-drying to produce nanocrystals of mefenamic acid. researchgate.net Tablets compressed directly from these nanocrystals showed a significant improvement in in vitro dissolution kinetics compared to tablets made with standard micronized drug particles. researchgate.net Another method, electrospray drying, has been used to produce mefenamic acid nanoparticles in the size range of 100-400 nm. aip.org This process uses electrostatic force to disperse a liquid stream into fine droplets that dry into small particles. aip.org These nanocrystallization strategies effectively enhance the dissolution properties by overcoming the limitations posed by the drug's low intrinsic solubility. researchgate.netresearchgate.net

Cocrystal Engineering for Improved Dissolution Kinetics

Novel Delivery System Concepts (Focus on physicochemical principles and in vitro performance)

Beyond modifying the solid-state form of the drug itself, advanced formulation concepts are being explored to create sophisticated delivery systems that enhance solubility and control release.

A nanosuspension is a biphasic system consisting of pure drug nanoparticles dispersed in a liquid medium, stabilized by surfactants or polymers. nih.gov This technology is a promising approach for formulating poorly soluble drugs. mdpi.comresearchgate.net Mefenamic acid nanosuspensions have been successfully prepared using an antisolvent precipitation method followed by ultrasonication. mdpi.com In this method, the drug is dissolved in an organic solvent and then injected into an antisolvent (water) containing stabilizers, causing the drug to precipitate as nanoparticles. mdpi.com

The stability of the nanosuspension is critical, as the high surface energy of the nanoparticles makes them prone to aggregation or Ostwald ripening (the growth of larger particles at the expense of smaller ones). nih.gov Stabilization is achieved by adsorbing polymers or surfactants onto the particle surface. These stabilizers provide a barrier against aggregation through two main mechanisms:

Steric Hindrance: Polymers like Hydroxypropyl methylcellulose (B11928114) (HPMC) form a layer around the nanoparticles, physically preventing them from coming into close contact. mdpi.comresearchgate.net

Electrostatic Repulsion: Ionic surfactants like sodium dodecyl sulfate (B86663) (SLS) provide a surface charge, causing the particles to repel each other. mdpi.comresearchgate.netnih.gov

In one study, an optimized mefenamic acid nanosuspension was developed using HPMC and SLS as stabilizers, resulting in a stable formulation with a particle size of 510 nm. mdpi.comresearchgate.net This nanosuspension increased the equilibrium solubility of mefenamic acid by over 473-fold compared to plain water. mdpi.com The choice and concentration of stabilizers are crucial, as they directly impact the particle size, stability, and in vitro performance of the nanosuspension. nih.govmdpi.comresearchgate.net

Solubility Enhancement of Mefenamic Acid via Nanosuspension
FormulationEquilibrium Solubility (at 25°C)Fold IncreaseReference
Mefenamic Acid in Pure Water10.82 ± 0.02 µg/mL- mdpi.com
Optimized Mefenamic Acid Nanosuspension5122.28 ± 3.18 µg/mL~473 mdpi.com

Eutectogels are a novel class of soft materials formed by the gelation of deep eutectic solvents (DESs). researchgate.net A DES is a fluid composed of two or three safe components (like choline (B1196258) chloride and a hydrogen bond donor) that form a eutectic mixture with a melting point lower than each individual component. researchgate.net Formulating mefenamic acid within a eutectogel can enhance its solubility and provide a stable platform for controlled delivery. farmaciajournal.com

Recent research has focused on designing eutectogels for mefenamic acid using components like xanthan gum, hyaluronic acid, and Natural Deep Eutectic Solvents (NADES). farmaciajournal.com The integration of NADES into the gel matrix improves the drug's solubility and stability. farmaciajournal.com Rheological characterization is essential to understand the structural and flow properties of these gels. Studies have shown that the inclusion of NADES significantly enhances the viscosity and mechanical stability of the eutectogels. farmaciajournal.com Rheological tests reveal that these formulations exhibit shear-thinning behavior (viscosity decreases under shear stress), which is favorable for application, and possess robust structural integrity. researchgate.netfarmaciajournal.com These polysaccharide-based eutectogels are more stable than traditional hydrogels and offer a promising platform for delivering poorly soluble drugs like mefenamic acid with a controlled, sustained release profile. researchgate.netfarmaciajournal.com

Niosomal Formulation Design and In Vitro Release Kinetics

Niosomes, which are vesicular systems composed of non-ionic surfactants, represent a promising approach for the delivery of compounds like this compound. nih.gov These structures can encapsulate both hydrophilic and lipophilic drugs, potentially improving bioavailability and controlling release. nih.govrroij.com The design of a niosomal formulation involves careful selection of non-ionic surfactants, cholesterol, and the preparation method, all of which influence the final characteristics of the vesicles and their drug release kinetics. nih.govmdpi.com

Research into niosomal formulations of the parent compound, mefenamic acid, demonstrates that vesicle design directly impacts drug release. rroij.comcrpsonline.com Formulations are often prepared using methods such as thin-film hydration or ether injection. nih.govrroij.com The choice of surfactant, such as different types of Spans (e.g., Span 20, Span 60, Span 80) and Tweens (e.g., Tween 20), along with the ratio of surfactant to cholesterol, governs the entrapment efficiency and the release profile. nih.govrroij.com For instance, one study found that a formulation with Span 80 and cholesterol yielded high entrapment efficiency. rroij.com Another study using a combination of Span 20 and Tween 20 optimized the formulation based on particle size and zeta potential. nih.gov

The in vitro release of the active compound from niosomes often exhibits a biphasic pattern: an initial rapid release followed by a more prolonged, sustained phase. nih.gov The initial burst is attributed to the desorption of the drug from the niosome surface, while the slower phase is due to the diffusion of the drug across the vesicular bilayers. nih.gov This sustained release suggests that the drug is stably entrapped within the vesicles. nih.gov

To understand the mechanism of drug release, the in vitro release data is fitted to various kinetic models. Research has shown that the release from mefenamic acid niosomes can be best described by the Higuchi model, indicating a diffusion-controlled release mechanism. nih.gov This suggests that the drug's diffusion path length increases over time, which is characteristic of release from a matrix system. nih.gov

Material Properties and Processing Effects

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its dissolution rate and subsequent bioavailability. jrespharm.com For poorly soluble compounds like mefenamic acid, modifications of particle size, morphology, and crystalline structure are key strategies explored in formulation science. jrespharm.comresearchgate.net

The dissolution rate of a poorly water-soluble drug is significantly influenced by its particle size and crystal habit (morphology). jrespharm.comnih.gov Several studies have confirmed that reducing the particle size of mefenamic acid leads to a larger surface area, which in turn causes a significant increase in its dissolution rate, absorption, and bioavailability. jrespharm.comresearchgate.net Investigations into dry milling have shown that the enhanced initial dissolution rate is not only due to the increased surface area but also to the generation of amorphous content in the drug substance. researchgate.net

Beyond size, the shape of the crystals plays a crucial role. actapharmsci.com The crystal habit can affect the flowability, bulk density, and dissolution of the API particles. jrespharm.com Research has demonstrated that recrystallization of mefenamic acid in the presence of different surfactants can produce varied crystal habits, such as acicular (needle-shaped) or prismatic forms. actapharmsci.comresearchgate.net These morphological changes have a direct impact on dissolution. For example, needle-shaped crystals can be more cohesive, which might negatively affect release, while other habits may enhance it. actapharmsci.com

Advanced processing techniques like direct nucleation control (DNC) combined with wet-milling have been shown to be effective in controlling both the particle size distribution (PSD) and morphology of mefenamic acid crystals. mdpi.com These methods allow for the production of uniformly sized, equant-shaped crystals, which can improve manufacturability and dissolution performance by minimizing fine particles. mdpi.com

The processes of nucleation and crystal growth are fundamental to controlling the final particle size and morphology of a crystalline substance. scirp.org In the context of this compound's parent compound, the addition of surfactants during crystallization has been extensively studied to modulate these kinetics. actapharmsci.comchula.ac.th Surfactants can be adsorbed onto the hydrophobic surfaces of crystals, which can alter interfacial energy, growth rates, and crystal habit. actapharmsci.comnih.gov

The influence of a surfactant depends on its type (anionic, cationic, or non-ionic) and concentration. actapharmsci.comresearchgate.net Studies on mefenamic acid crystallization showed that using a non-ionic surfactant (Tween 80) resulted in the greatest enhancement of dissolution, followed by a cationic surfactant (cetrimide), and then an anionic surfactant (sodium lauryl sulphate). actapharmsci.com The presence of these additives can significantly alter the size and shape of the resulting crystals without changing the internal polymorphic form. researchgate.netchula.ac.th

Research using docusate (B154912) sodium (DOSS), an anionic surfactant, found that its presence increased the nucleation rate of mefenamic acid in a dimethylacetamide-water mixture. researchgate.netfigshare.com Analysis based on classical nucleation theory revealed that DOSS increased the pre-exponential factor by approximately 50% while the interfacial energy remained largely unchanged. researchgate.netfigshare.com This suggests that the surfactant facilitates the transport and desolvation of mefenamic acid molecules, thereby promoting nucleation and crystal growth. researchgate.netfigshare.com In other systems, surfactants have been shown to act as crystallization inhibitors by passivating nucleation sites, which delays precipitation and leads to higher levels of supersaturation. nih.gov

Transforming a crystalline drug into an amorphous state is a well-established strategy to improve the solubility and dissolution rate of poorly water-soluble compounds like mefenamic acid. actapharmsci.comolemiss.edu Amorphous solid dispersions (ASDs) involve dispersing the drug in a polymer matrix in its amorphous, higher-energy state. actapharmsci.com This approach can lead to significant improvements in oral absorption. actapharmsci.comnih.gov

Hot-melt extrusion (HME) is a prominent and solvent-free technology used to produce ASDs. actapharmsci.comnih.gov Research has focused on developing ASDs of mefenamic acid using various polymers, such as Soluplus® and hydroxypropylmethylcellulose (B13716658) acetate (B1210297) succinate (B1194679) (HPMC-AS HG). actapharmsci.comolemiss.edu Studies have successfully produced amorphous dispersions, confirmed by the absence of crystalline peaks in X-ray diffraction (XRD) and differential scanning calorimetry (DSC) analyses. actapharmsci.compharmaexcipients.com

The resulting ASDs consistently demonstrate a significantly enhanced dissolution rate compared to the pure crystalline drug. actapharmsci.compharmaexcipients.com For example, a study using Soluplus® as the carrier showed a marked improvement in the dissolution of mefenamic acid from the prepared extrudates. pharmaexcipients.com The drug-to-polymer ratio is a critical parameter; an amorphous dispersion was achieved at a 10% (w/w) drug loading of mefenamic acid in a Soluplus®-Sorbitol matrix, which exhibited faster drug release. nih.gov At higher drug loads (20-50%), crystalline solid dispersions (CSDs) were formed, which still offered improved performance consistency. nih.gov

A key challenge in ASD research is the physical stability of the amorphous form, as there is a thermodynamic driving force for it to revert to a more stable crystalline state over time. actapharmsci.com The selection of an appropriate polymer carrier is crucial for inhibiting this recrystallization and ensuring the long-term stability and performance of the formulation. actapharmsci.com Stability studies have shown that formulations like a 1:4 mefenamic acid to Soluplus® ratio can remain stable and amorphous for extended periods. pharmaexcipients.com

Physicochemical Stability and Degradation Pathways of Sodium Mefenamate

Solid-State Stability Studies

The solid state of a drug is crucial for its formulation into oral dosage forms. The stability in this state can be affected by factors such as polymorphism, hydration/solvation state, temperature, and humidity.

Polymorphic Stability and Interconversions (e.g., Form I and Form II)

Mefenamic acid is known to exist in at least three polymorphic forms, designated I, II, and III. nih.govresearchgate.net These polymorphs exhibit different physicochemical properties, including stability and solubility. researchgate.net Form I is the most thermodynamically stable form under ambient conditions. nih.govresearchgate.net Form II is the stable form at temperatures above 160°C, while Form III is the least stable and readily converts to Form I. nih.govresearchgate.net

The interconversion between these polymorphs is governed by thermodynamic factors like temperature. wiley-vch.de Form I transforms to Form II at high temperatures, with the transition reported to occur between 142.5–150°C or above 160°C. nih.govturkjps.org This transition follows a zero-order reaction mechanism. turkjps.org Conversely, environmental factors such as high humidity can facilitate the conversion of the metastable Form II back to the stable Form I. researchgate.net The presence of Form I crystals can also accelerate the nucleation and growth of Form I from Form II. researchgate.net The stability relationship among the three polymorphs at ambient conditions is established as I > II > III. researchgate.net

Differential Scanning Calorimetry (DSC) is a key technique used to differentiate the polymorphs. Form I typically shows two endothermic peaks: one for the transition to Form II (at temperatures varying from 179°C to 220°C depending on the heating rate) and a second for the melting of Form II at approximately 230°C. actapharmsci.com Form II, being metastable, displays only a single endothermic peak corresponding to its melting point. actapharmsci.com

Table 1: Properties of Mefenamic Acid Polymorphs
PolymorphRelative Stability at Ambient ConditionsKey CharacteristicsDSC Thermal EventsRelevant Citations
Form IMost StableCommercially available form. Transforms to Form II at high temperatures.Endothermic peak for I → II transition (e.g., 179-220°C), followed by melting of Form II (~230°C). nih.govresearchgate.netactapharmsci.com
Form IIMetastableStable above 160°C. Higher solubility than Form I. Converts to Form I under high humidity.Single endothermic peak for melting (~230°C). nih.govturkjps.orgactapharmsci.com
Form IIILeast StableMetastable form that readily converts to Form I at ambient conditions.Converts to Form II at elevated temperatures. nih.govresearchgate.net

Hydrate and Solvate Stability in Multicomponent Systems

The formation of hydrates and solvates, where water or solvent molecules are incorporated into the crystal lattice, is a common phenomenon that can significantly alter the stability of a drug. ugent.be In the context of sodium mefenamate, multicomponent crystals such as salt cocrystals have been developed to improve pharmaceutical properties.

A study on new salt cocrystals of sodium mefenamate with nicotinamide (B372718) (SMN) identified a hemihydrate (SMN-HH) and a monohydrate (SMN-MH). nih.gov Stability investigations revealed that the hemihydrate form is stable under ambient temperature and humidity conditions. nih.gov In contrast, the monohydrate form was found to be unstable, rapidly converting to the more stable hemihydrate. nih.gov This highlights the importance of controlling hydration levels during manufacturing and storage to ensure the desired solid form is maintained. nih.govmdpi.com Solvate formation has also been noted, for instance, with N,N-dimethylformamide (DMF), which can lead to the isolation of metastable forms of mefenamic acid. researchgate.netresearchgate.net

Table 2: Stability of Sodium Mefenamate-Nicotinamide (SMN) Hydrates
Multicomponent CrystalFormStability ProfileRelevant Citations
Sodium Mefenamate - NicotinamideHemihydrate (SMN-HH)Stable under ambient temperature and humidity. nih.gov
Sodium Mefenamate - NicotinamideMonohydrate (SMN-MH)Unstable; rapidly converts to the hemihydrate form. nih.gov

Accelerated Storage Condition Effects on Physical Properties

Accelerated stability studies, which expose the drug substance to elevated temperature and humidity, are used to predict long-term stability. europa.eu For mefenamate salts, these studies are crucial for selecting the most stable salt form for development.

In a comparative study, sodium mefenamate (NaMF) and potassium mefenamate (KMF) were subjected to accelerated storage conditions of 45°C ± 2° and 75% ± 5% relative humidity for three months. semanticscholar.org The results indicated that sodium mefenamate was more stable than its potassium counterpart. semanticscholar.org While the appearance, moisture content, and mean dissolution time of NaMF did not change significantly, the drug content of KMF showed a greater decrease over the study period. semanticscholar.org Another study highlighted the impact of environmental factors on mefenamic acid tablets, demonstrating that exposure to direct sunlight and elevated temperatures led to a significant decrease in the active substance content over two weeks, from 100.7% initially to 61.9% under direct sunlight. ijiset.com In contrast, liposomal formulations of mefenamic acid-sodium diethyldithiocarbamate (B1195824) demonstrated good physical stability, with no significant changes in drug entrapment or particle size when stored at either room temperature or refrigerated for four weeks. scielo.br

Table 3: Accelerated Stability of Mefenamate Salts (3 months at 45°C, 75% RH)
Salt FormChange in AppearanceChange in Moisture ContentChange in Drug ContentConclusionRelevant Citations
Sodium Mefenamate (NaMF)Not SignificantNot SignificantStableMore stable than KMF semanticscholar.org
Potassium Mefenamate (KMF)Not SignificantNot SignificantDecreased more than NaMFLess stable than NaMF semanticscholar.org

Solution-State Stability and Degradation Kinetics

The stability of sodium mefenamate in solution is highly dependent on factors such as pH and the presence of hydrolytic enzymes. This is particularly relevant for understanding its behavior in vivo and for the formulation of liquid dosage forms.

Hydrolytic Degradation Pathways (e.g., Ester Hydrolysis of Prodrugs)

A common strategy to modify the properties of drugs like mefenamic acid is the formation of ester prodrugs. These compounds are designed to undergo hydrolysis in the body to release the active parent drug. derpharmachemica.comptfarm.pl The degradation of these prodrugs typically follows first-order kinetics. derpharmachemica.com

Studies on various mefenamic acid ester prodrugs, such as those with eugenol, vanillin, and paracetamol, have shown that they are susceptible to hydrolysis. derpharmachemica.comptfarm.pl The rate of this hydrolysis is often pH-dependent. For instance, mefenamic acid-eugenol ester (MAEU) and mefenamic acid-vanillin ester (MAVAN) were found to be more stable in acidic conditions (pH 1.2) compared to a neutral environment (pH 7.4). derpharmachemica.com This characteristic is desirable as it implies the prodrug may pass through the acidic environment of the stomach intact and then hydrolyze in the intestine to release mefenamic acid. derpharmachemica.comresearchgate.net Similarly, amylose-based ester prodrugs of mefenamic acid have been designed for colon-targeted release, relying on enzymatic hydrolysis by esterases and pancreatin (B1164899) for drug activation. nih.gov

pH-Dependent Stability Profiles

The stability of mefenamic acid and its derivatives in solution is significantly influenced by pH. Generally, mefenamic acid shows greater stability in acidic to neutral conditions compared to alkaline conditions. Hydrolytic degradation studies have shown that mefenamic acid decomposes under both acidic (1 M HCl) and basic (1 M NaOH) hydrolysis conditions. innovareacademics.inresearchgate.net

The degradation kinetics are often pseudo-first-order. innovareacademics.in In one study, the photodegradation of mefenamic acid was investigated across a pH range of 4 to 9, with the highest removal efficiency (82.3%) observed at pH 9, indicating greater degradation in alkaline conditions. mdpi.com Another investigation into the degradation of mefenamic acid via the electro-Fenton process found the best results at a highly acidic pH of 2 to 3. researchgate.net The solubility of sodium mefenamate is also pH-dependent, being higher in media with a higher pH. chalcogen.roresearchgate.net Liposomal formulations of mefenamic acid have shown pH-dependent release, with a robust release in the highly acidic medium of pH 1.2, suggesting instability in gastric fluid, and much slower release at pH 7.4, indicating stability in the blood. scielo.brscielo.br

Table 4: pH-Dependent Stability and Degradation of Mefenamic Acid and its Prodrugs
Compound/SystempH ConditionObservationKinetic ModelRelevant Citations
Mefenamic Acid Ester Prodrugs (MAEU, MAVAN)pH 1.2More stable, longer half-life (e.g., 18.44 h for MAEU)First-order derpharmachemica.com
Mefenamic Acid Ester Prodrugs (MAEU, MAVAN)pH 7.4Less stable, faster hydrolysisFirst-order derpharmachemica.com
Mefenamic AcidAcidic (1 M HCl) & Basic (1 M NaOH)Decomposition occursPseudo-first-order innovareacademics.inresearchgate.net
Mefenamic Acid (Photodegradation)pH 4, 7, 9Degradation increases with pH; highest at pH 9 (82.3% removal)Not specified mdpi.com
Mefenamic Acid LiposomespH 1.2Robust/fast drug release (instability)Not specified scielo.brscielo.br
Mefenamic Acid LiposomespH 7.4Slow drug release (&lt;12%) (stability)Not specified scielo.brscielo.br

Photodegradation Research

The susceptibility of sodium mephenamate to degradation upon exposure to light has been a subject of scientific investigation, primarily focusing on its active pharmaceutical ingredient, mefenamic acid. Research in this area is crucial for understanding the environmental fate of the compound and for ensuring its stability in pharmaceutical formulations. Studies have explored its degradation under various light conditions, including simulated solar radiation and specific ultraviolet (UV) wavelengths.

The photodegradation of mefenamic acid, the conjugate acid of this compound, has been shown to follow pseudo-first-order kinetics. nih.gov The process is influenced by both direct photolysis and indirect mechanisms involving photosensitizers. nih.govnih.gov

Light Exposure Effects on Compound Integrity

Exposure to light, particularly UV radiation, can significantly impact the integrity of this compound in aqueous solutions. The photodegradation process involves the transformation of the parent molecule into various photoproducts. nih.gov The rate and extent of this degradation are dependent on several factors, including the light source, the presence of other chemical species, and the pH of the solution.

Studies have demonstrated that the photodegradation of mefenamic acid can be enhanced in the presence of photosensitizers like nitrite (B80452) ions. nih.gov For instance, under 254-nm light, the photodegradation rate of mefenamic acid increased significantly with the addition of nitrite. nih.gov The pH of the solution also plays a critical role; the degradation rate was observed to increase as the pH was raised from 5.0 to 10.0. nih.gov

The use of photocatalysts, such as titanium dioxide (TiO2), has been shown to be highly effective in degrading mefenamic acid under solar or UV irradiation. mdpi.comresearchgate.net In one study, using a copper-coated TiO2 catalyst, a degradation of 82.3% of mefenamic acid was achieved within 65 minutes under specific conditions. mdpi.com Another investigation reached a 97.5% degradation of mefenamic acid within 90 minutes using a similar photocatalytic system. researchgate.net

The identified photodegradation pathways for mefenamic acid include hydroxylation, dehydrogenation, and ketonized reactions. nih.govnih.gov These reactions lead to the formation of various transformation products. The table below summarizes key findings from photodegradation studies on mefenamic acid, which is directly relevant to the behavior of this compound in solution.

Light SourceConditionsCatalyst/SensitizerDegradation Rate/ExtentReference
UV-C (254 nm)Aqueous solutionNone (Direct Photolysis)Quantum yield of 2.63 ± 0.28 × 10⁻³ nih.gov
UV-C (254 nm)Aqueous solution, pH 5.0-10.0Nitrite (0-0.5 mmol L⁻¹)Rate increased from 0.00627 to 0.0350 min⁻¹ with nitrite nih.gov
Solar IrradiationSynthetic wastewater, pH 9300 mg/L Cu-coated TiO₂82.3% degradation in 65 minutes mdpi.com
Solar IrradiationSynthetic wastewater, pH 10400 mg/L Cu-coated TiO₂97.5% degradation in 90 minutes researchgate.net
Simulated Solar LightAqueous solutionNone (Direct Photolysis)Quantum yield of 1.5 ± 0.3 x 10⁻⁴ nih.gov

Q & A

Q. How can machine learning enhance structure-activity relationship (SAR) predictions for this compound derivatives?

  • Methodology : Train models (e.g., random forests, neural networks) on datasets of molecular descriptors (logP, polar surface area) and bioactivity data. Validate with k-fold cross-validation and external test sets. Interpret feature importance via SHAP values to guide synthetic modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.